Benzyl-PEG2-ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-phenylmethoxyethoxy)butan-1-ol |
InChI |
InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
XHCCLLDOFRBCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Benzyl-PEG2-ethanol?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl-PEG2-ethanol, a valuable bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. This document details its characteristics, experimental protocols for its analysis, and its chemical behavior to support its application in research and development.
Core Physical and Chemical Properties
This compound, also known as 2-[2-(Benzyloxy)ethoxy]ethanol, is a colorless to light yellow liquid.[1] It possesses a benzyl-protected ether and a terminal primary alcohol, making it a useful building block in PEGylation and linker technologies.[1] The hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances the water solubility of molecules it is conjugated to.[1]
Structural Information
-
Chemical Name: 2-[2-(Benzyloxy)ethoxy]ethan-1-ol[2]
-
Synonyms: Benzyl-PEG2-alcohol, Di(ethylene glycol) benzyl (B1604629) ether[1]
-
CAS Number: 2050-25-1
-
Molecular Formula: C₁₁H₁₆O₃
-
Molecular Weight: 196.24 g/mol
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 80-110 °C at 0.5 mm Hg | |
| Density | 1.094 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.51 | |
| Flash Point | >230 °F (>110 °C) | |
| Water Solubility | Soluble | |
| pKa | 14.36 ± 0.10 (Predicted) | |
| Vapor Pressure | 0.000245 mmHg at 25°C |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for ensuring its purity and identity.
Synthesis of 2-[2-(phenylmethoxy)ethoxy]ethanol
A general method for the synthesis of this compound involves the reaction of benzyl chloride with diethylene glycol.
Materials:
-
Diethylene glycol
-
Potassium hydroxide (B78521) (KOH)
-
Dioxane
-
Benzyl chloride
-
Tetrabutylammonium (B224687) bromide
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of diethylene glycol (75-125 mmol) containing KOH (1.6 g, 27.5 mmol) is prepared.
-
In a separate reaction flask, add dioxane (15 mL), benzyl chloride (25 mmol), and tetrabutylammonium bromide (0.4 g, 1.2 mmol).
-
The mixture from step 2 is added to the solution from step 1.
-
The reaction system is heated to 100-105 °C and stirred continuously for 5-10 hours.
-
Upon completion, the reaction mixture is diluted with CHCl₃ (15 mL) and water (10 mL).
-
The organic layer is separated, washed with water (3 x 20 mL), and dried over anhydrous Na₂SO₄.
-
The organic phase is concentrated under reduced pressure, and the residue is purified by distillation through a Vigreux column to yield the final product.
Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the chemical structure and assess the purity of this compound.
Objective: To verify the structural integrity and purity of the synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
-
Transfer the solution to an NMR tube.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire a ¹H NMR spectrum.
Expected ¹H NMR Data: The resulting spectrum should be consistent with the structure of 2-[2-(phenylmethoxy)ethoxy]ethanol.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its terminal primary alcohol and the benzyl ether group. The primary alcohol can undergo various reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The benzyl ether serves as a protecting group for the hydroxyl function, which can be removed under specific conditions, such as hydrogenolysis, to reveal a free hydroxyl group. This dual functionality makes it a versatile linker in constructing more complex molecules.
The hydrophilic PEG portion of the molecule enhances its solubility in aqueous media, a desirable characteristic for biological applications.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.
Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a tightly sealed container in a dry, room-temperature environment.
Visualizations
Logical Relationship of this compound Properties
Caption: Overview of this compound properties and applications.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG2-ethanol
This guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG2-ethanol (also known as 2-(2-(benzyloxy)ethoxy)ethan-1-ol), a valuable bifunctional molecule in bioconjugation and drug delivery research. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and methodologies.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a benzyl (B1604629) halide with diethylene glycol in the presence of a base to form the corresponding ether.
Proposed Synthetic Pathway
The reaction proceeds by the deprotonation of one of the hydroxyl groups of diethylene glycol by a base, creating an alkoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage.
Experimental Protocol: Synthesis
Materials:
-
Benzyl bromide
-
Diethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Ice bath
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen) is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil.
-
The mineral oil is removed by washing the sodium hydride with hexanes, followed by careful decantation of the solvent.
-
Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of diethylene glycol (10.6 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
A solution of benzyl bromide (17.1 g, 0.1 mol) in anhydrous THF (50 mL) is then added dropwise to the reaction mixture over 30 minutes.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess sodium hydride is quenched by the slow, dropwise addition of water.
-
The reaction mixture is then partitioned between diethyl ether (150 mL) and water (100 mL).
-
The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Purification is crucial to obtain this compound of high purity, which is essential for its intended applications. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.
Purification Workflow
The general workflow for the purification of this compound involves initial workup followed by chromatographic separation.
Experimental Protocol: Purification by Reversed-Phase HPLC (RP-HPLC)
Instrumentation and Conditions:
-
Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 254 nm (for the benzyl group)
-
Injection Volume: 1-5 mL of crude product dissolved in a minimal amount of mobile phase.
Procedure:
-
The crude this compound is dissolved in a small volume of the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% TFA).
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
The HPLC system is equilibrated with the initial mobile phase conditions.
-
The filtered sample is injected onto the column.
-
The gradient elution is initiated.
-
Fractions are collected based on the UV chromatogram, with the major peak corresponding to this compound being collected.
-
The collected fractions are analyzed for purity using analytical HPLC.
-
The pure fractions are combined, and the acetonitrile is removed by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification of this compound.
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Theoretical Yield (g) | 19.6 | Stoichiometric Calculation |
| Actual Yield (crude, g) | 16.7 | Gravimetric Analysis |
| Reaction Yield (%) | 85 | (Actual/Theoretical) x 100 |
| Purification | ||
| Purity before HPLC (%) | ~80-90 | Analytical HPLC |
| Purity after HPLC (%) | >98 | Analytical HPLC |
| Final Product Yield (g) | 14.1 | Gravimetric Analysis |
| Overall Yield (%) | 72 | (Final/Theoretical) x 100 |
Disclaimer: The data presented in this table are representative and may vary depending on the specific experimental conditions and the scale of the reaction.
The Functional Core of Benzyl-PEG2-ethanol: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the design of sophisticated bioconjugates and targeted therapeutics, the role of linker molecules is paramount. Benzyl-PEG2-ethanol is a bifunctional linker that offers a combination of hydrophilicity and a defined spacer length, making it a valuable tool for researchers and scientists. This technical guide provides an in-depth overview of the structure, molecular weight, and applications of this compound, with a focus on its utility in drug development.
Structure and Physicochemical Properties
This compound, also known as Diethylene Glycol Monobenzyl Ether or 2-[2-(phenylmethoxy)ethoxy]-Ethanol, is a derivative of polyethylene (B3416737) glycol (PEG)[1]. The structure consists of a benzyl (B1604629) group (C6H5CH2) linked via an ether bond to a diethylene glycol (PEG2) spacer, which is terminated with a primary alcohol group (-OH).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2050-25-1 | [1] |
| Molecular Formula | C11H16O3 | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Synonyms | Benzyl-PEG2-alcohol, Diethylene Glycol Monobenzyl Ether, 2-[2-(phenylmethoxy)ethoxy]-Ethanol | [1] |
| Purity | ≥95% | |
| Appearance | Varies (typically a liquid) | |
| Storage | Store at -5°C, keep in dry and avoid sunlight |
Applications in Research and Drug Development
This compound is utilized in a variety of research applications, including medical research, drug release systems, nanotechnology, and new materials research. Its bifunctional nature, with a protected benzyl ether at one end and a reactive hydroxyl group at the other, makes it a versatile building block.
A significant application of PEG linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the efficacy of the PROTAC.
Conceptual Experimental Workflow: PROTAC Synthesis
While specific experimental protocols are highly dependent on the target protein and E3 ligase ligands, the following diagram illustrates a conceptual workflow for the synthesis of a PROTAC utilizing a PEG-based linker like this compound.
Caption: Conceptual workflow for the synthesis of a PROTAC using a PEG linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound itself does not have a pharmacological mechanism of action. Instead, it functions as a critical component of a larger molecule, such as a PROTAC, to facilitate a biological outcome. The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
The Role of Benzyl-PEG2-ethanol in Advancing Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of biomedical research and drug discovery, the demand for precise and efficient molecular tools is paramount. Benzyl-PEG2-ethanol, a heterobifunctional molecule, has emerged as a critical component in the synthesis of complex bioconjugates and targeted therapeutics. Its unique structure, featuring a stable benzyl (B1604629) protecting group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a reactive hydroxyl group, offers a versatile platform for chemical modification and conjugation. This technical guide provides an in-depth exploration of the key applications of this compound, with a primary focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that induce targeted protein degradation.
Core Application: A Flexible Linker in PROTACs
The most prominent application of this compound in biomedical research is its use as a flexible linker in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of two active domains connected by a chemical linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[5] Polyethylene glycol (PEG) linkers, like the PEG2 chain in this compound, are widely used due to their hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule. The flexibility of the PEG chain is also crucial for allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex.
While direct comparative data for this compound is limited in publicly available literature, studies on PROTACs with varying PEG linker lengths demonstrate the critical impact of linker length on degradation efficiency. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Quantitative Data on PEG Linker Performance in PROTACs
The selection of an appropriate linker is a crucial step in PROTAC design. The length and composition of the linker can significantly impact the degradation efficiency, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes representative data from various studies, illustrating the influence of PEG linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 9 (PEG2 equivalent) | ~50-100 | ~90 | (inferred) |
| BRD4 | VHL | PEG | 12 (PEG3 equivalent) | 55 | 85 | |
| BRD4 | VHL | PEG | 15 (PEG4 equivalent) | 20 | 95 | |
| BRD4 | VHL | PEG | 18 (PEG5 equivalent) | 15 | >98 | |
| BRD4 | VHL | PEG | 21 (PEG6 equivalent) | 30 | 92 | |
| BTK | CRBN | PEG | 10 | 1-40 | >90 | |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | CRBN | Alkyl/Ether | 12-29 | Submicromolar | >90 |
Note: The data presented is a compilation from multiple sources and for different target systems. Direct comparison should be made with caution. The DC50 and Dmax values are highly dependent on the specific cell line, treatment time, and experimental conditions.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule using this compound as a linker. The synthesis typically involves a two-step process: 1) activation of the hydroxyl group of this compound and conjugation to one of the ligands, and 2) deprotection of the benzyl group and coupling with the second ligand.
Step 1: Activation of this compound and Coupling to the First Ligand (e.g., E3 Ligase Ligand)
-
Activation of the hydroxyl group: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add triethylamine (B128534) (TEA) (1.5 eq) and cool the mixture to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and purify the resulting Benzyl-PEG2-OTs by column chromatography.
-
Coupling to an amine-containing ligand: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG2-OTs (1.1 eq) in anhydrous dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at 60°C overnight under a nitrogen atmosphere. Monitor the reaction by LC-MS. After completion, dilute with water and extract with an organic solvent like ethyl acetate. Purify the product by column chromatography to obtain the Benzyl-PEG2-E3 ligase ligand conjugate.
Step 2: Deprotection and Coupling to the Second Ligand (e.g., POI Ligand)
-
Benzyl group deprotection: Dissolve the Benzyl-PEG2-E3 ligase ligand conjugate in a suitable solvent such as methanol (B129727) or ethanol. Add a palladium catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected HO-PEG2-E3 ligase ligand.
-
Coupling to a carboxylic acid-containing POI ligand: Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the HO-PEG2-E3 ligase ligand (1.0 eq), and a coupling agent such as HATU or PyBOP (1.2 eq) in anhydrous DMF. Add a base like DIPEA (3.0 eq). Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor the reaction by LC-MS. Purify the final PROTAC molecule by preparative HPLC.
Protocol for Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol for Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of PROTAC treatment on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for MTS cell viability assay.
Other Potential Applications
Beyond its role in PROTACs, the chemical functionalities of this compound lend it to other biomedical applications:
-
Drug Delivery: The hydrophilic PEG linker can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of hydrophobic drugs. The benzyl group can serve as a stable protecting group during synthesis, while the terminal hydroxyl can be used for conjugation to targeting ligands or drug molecules.
-
Bioconjugation: this compound can be used as a linker to conjugate biomolecules such as peptides, proteins, and antibodies. The PEG spacer helps to maintain the biological activity of the conjugated molecules by reducing steric hindrance.
-
Surface Modification: The molecule can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and reduce non-specific protein adsorption.
Conclusion
This compound is a versatile and valuable tool in biomedical research, particularly in the burgeoning field of targeted protein degradation. Its utility as a flexible, hydrophilic linker in PROTACs is well-established, contributing significantly to the development of this promising new therapeutic modality. The detailed protocols and comparative data provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts. As research continues, the full potential of this and similar linker molecules will undoubtedly lead to further innovations in the design of novel therapeutics.
References
Benzyl-PEG2-ethanol as a PROTAC Linker: An In-depth Technical Guide
A Core Component for Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG2-ethanol as a versatile linker for the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
This compound is a bifunctional molecule featuring a benzyl (B1604629) group, a two-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal ethanol (B145695) group. This structure offers a unique combination of properties. The short PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1][2] The benzyl group can provide a degree of conformational restriction and may engage in beneficial pi-stacking interactions within the ternary complex.[3] The terminal ethanol provides a reactive handle for straightforward conjugation to either the target protein ligand or the E3 ligase ligand. While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published, this guide will provide the foundational knowledge, experimental protocols, and illustrative data necessary for its successful application in PROTAC development.
Data Presentation: Illustrative Performance of PROTACs with PEG Linkers
The following tables summarize representative quantitative data for PROTACs utilizing PEG linkers of varying lengths. This data is intended to be illustrative of the key parameters used to evaluate PROTAC efficacy and the typical range of values observed.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | BRD4 | Pomalidomide | 4-unit PEG | ~1 | >95 | HeLa | [4] |
| PROTAC B | ERα | VHL Ligand | 12-atom PEG | ~50 | ~90 | MCF-7 | [5] |
| PROTAC C | ERα | VHL Ligand | 16-atom PEG | ~10 | >95 | MCF-7 | |
| PROTAC D | TBK1 | VHL Ligand | 12-atom PEG | >1000 | <10 | - | |
| PROTAC E | TBK1 | VHL Ligand | >12-atom PEG | <500 | >80 | - |
Table 1: Degradation Efficiency of Representative PEG-linked PROTACs. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
| PROTAC | Target Protein | Cell Line | IC50 (nM) | Assay Duration (h) | Reference |
| MZ1 | BRD4 | HeLa | 25 | 72 | |
| ARV-825 | BRD4 | H2170 | 1.8 | 72 | |
| QCA570 | BRD4 | MOLM-13 | 0.5 | 72 |
Table 2: Anti-proliferative Activity of Representative BRD4-targeting PROTACs. IC50 is the concentration of the PROTAC that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Key components of this compound and their properties.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis involving the activation of the terminal alcohol of this compound, followed by coupling to an amine-containing ligand.
Step 1: Activation of this compound (e.g., Tosylation)
-
Objective: To convert the terminal hydroxyl group into a good leaving group for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add TEA (1.5 eq) or DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) or MsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the activated linker.
-
Step 2: Coupling of Activated Linker to an Amine-Containing Ligand
-
Objective: To conjugate the activated linker to either the POI ligand or the E3 ligase ligand that contains a nucleophilic amine.
-
Materials:
-
Activated Benzyl-PEG2 linker (from Step 1)
-
Amine-containing ligand (e.g., Pomalidomide-NH2)
-
Anhydrous dimethylformamide (DMF)
-
DIPEA
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and the activated Benzyl-PEG2 linker (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., 60°C) overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the resulting intermediate can be purified by preparative HPLC. This intermediate, now functionalized with the other end of the linker, is then coupled to the second ligand using appropriate conjugation chemistry (e.g., amide bond formation).
-
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
-
Materials:
-
Appropriate cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol is for determining the effect of PROTACs on cell viability, often using a luminescent or colorimetric method.
-
Materials:
-
Cells in culture
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)
-
Microplate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified by the assay protocol (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS/MTT). For some assays, this step includes mixing on an orbital shaker to induce cell lysis.
-
Signal Measurement: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Subtract the background signal from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Biophysical Assay for Ternary Complex Formation (Illustrative: Isothermal Titration Calorimetry - ITC)
ITC can be used to determine the binding affinity (KD) and thermodynamics of binary and ternary complex formation, which helps in calculating the cooperativity factor (α).
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein, E3 ligase complex, and PROTAC
-
Appropriate assay buffer
-
-
Procedure (Simplified):
-
Determine Binary Affinities:
-
Titrate the PROTAC into the E3 ligase solution to determine the KD of the PROTAC-E3 interaction.
-
Titrate the PROTAC into the target protein solution to determine the KD of the PROTAC-target interaction.
-
-
Determine Ternary Complex Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Analyze the titration data to determine the apparent KD for ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.
-
-
References
The Strategic Role of Benzyl-PEG2-ethanol in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide provides an in-depth exploration of the role of Benzyl-PEG2-ethanol as a foundational building block for constructing advanced linker systems. We will delve into its chemical properties, its utility in ADC synthesis, and the impact of the resulting short-chain polyethylene (B3416737) glycol (PEG) spacer on the conjugate's performance. This document offers detailed experimental protocols, quantitative data comparing PEGylated and non-PEGylated linkers, and visual workflows to guide researchers in the strategic incorporation of this compound derivatives into next-generation ADCs.
Introduction to Linker Technology in ADCs
The linker in an ADC is not merely a passive connector but an active modulator of the therapeutic's properties. An ideal linker must maintain a stable bond between the antibody and the cytotoxic payload in systemic circulation to prevent premature drug release and off-target toxicity. Conversely, upon internalization of the ADC into the target cancer cell, the linker must facilitate the efficient release of the active drug.[1][2]
Polyethylene glycol (PEG) has been widely adopted in linker design to enhance the physicochemical properties of ADCs.[3] PEGylation, the covalent attachment of PEG chains, can improve the hydrophilicity of the ADC, which is particularly crucial when dealing with hydrophobic payloads that are prone to aggregation.[4] This increased solubility and stability are critical for ADC manufacturing and for achieving optimal in vivo performance.[5]
This compound: A Versatile Linker Precursor
This compound is a bifunctional molecule that serves as an excellent starting point for the synthesis of short-chain PEGylated linkers. Its structure consists of three key components:
-
A reactive primary alcohol (-OH): This functional group can be readily modified to introduce a variety of reactive moieties for conjugation to either the cytotoxic payload or the antibody.
-
A short di-ethylene glycol (PEG2) spacer: This hydrophilic chain enhances the water solubility of the drug-linker complex and the final ADC, mitigating aggregation and potentially improving pharmacokinetics.
-
A benzyl (B1604629) ether protecting group (BnO-): The benzyl group masks the hydroxyl functionality on the other end of the PEG chain during the initial synthetic steps, preventing unwanted side reactions. It can be selectively removed under mild conditions, typically through hydrogenolysis, to reveal a second reactive hydroxyl group for further functionalization.
The use of a short PEG chain like PEG2 offers a balance between improving hydrophilicity and maintaining a compact molecular architecture, which can be advantageous for certain ADC designs where longer PEG chains might negatively impact cytotoxicity.
Synthesis and Conjugation Workflow
The incorporation of a this compound-derived linker into an ADC generally follows a multi-step process. The workflow involves the synthesis of the drug-linker construct, followed by its conjugation to the antibody.
Drug-Linker Synthesis
The synthesis begins with the functionalization of the primary alcohol of this compound. This is followed by coupling to the cytotoxic payload and subsequent deprotection of the benzyl group to allow for the introduction of an antibody-reactive group.
References
Benzyl-PEG2-ethanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Benzyl-PEG2-ethanol, a heterobifunctional linker, is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its commercial availability, technical specifications, and key applications, complete with experimental protocols and workflow visualizations to support researchers in their endeavors.
Commercial Availability and Suppliers
This compound is readily available from a range of commercial suppliers specializing in polyethylene (B3416737) glycol (PEG) linkers and reagents for bioconjugation and drug discovery. The following table summarizes key information from various suppliers to facilitate procurement.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Biopharma PEG | Benzyl-PEG2-OH | 2050-25-1 | 196.24 | ≥95% |
| AxisPharm | Benzyl-PEG2-alcohol | 622-08-2 | 152.19 | ≥95% |
| BroadPharm | Benzyl-PEG2-alcohol | Not Specified | 152.2 | 98% |
| MedchemExpress | Benzyl-PEG2-MS | 150272-33-6 | Not Specified | Not Specified |
| Shaanxi new milking new material Co., Ltd. | Benzyl-PEG2-alcohol, 2-(Benzyloxy)ethanol | 622-08-2 | Not Specified | Not Specified |
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below. Proper storage and handling are crucial to maintain the integrity of the compound.
| Property | Value | Reference |
| Synonyms | 2-(2-(Benzyloxy)ethoxy)ethanol, Diethylene Glycol Monobenzyl Ether | [1] |
| Molecular Formula | C11H16O3 | [1] |
| Recommended Storage | Store at -5°C, keep in a dry and dark place. | [1] |
Applications in Research and Drug Development
This compound serves as a versatile linker in various biomedical research applications. Its unique structure, featuring a stable benzyl (B1604629) ether protecting group and a reactive hydroxyl group, allows for sequential and controlled conjugation strategies.
Bioconjugation and PEGylation
The terminal hydroxyl group of this compound can be readily functionalized to introduce a variety of reactive moieties, enabling the covalent attachment (PEGylation) of this linker to proteins, peptides, and other molecules of interest.[2] PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[3]
PROTAC Linker
One of the most significant applications of this compound is as a component of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a critical role in optimizing the spatial orientation and distance between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a productive ternary complex.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving benzyl-PEG linkers. While these protocols may be generalized for various PEG lengths, they are directly applicable to this compound.
Activation of the Terminal Hydroxyl Group (Tosylation)
To enable subsequent nucleophilic substitution, the terminal hydroxyl group of this compound can be activated by converting it to a better leaving group, such as a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1 M).
-
Add TEA (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Benzyl-PEG2-OTs.
PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a tosylated Benzyl-PEG2 linker to an amine-containing E3 ligase ligand, followed by coupling to a protein of interest (POI) ligand bearing a carboxylic acid.
Step 1: Coupling of Benzyl-PEG2-OTs with an Amine-Containing E3 Ligase Ligand
Materials:
-
Amine-containing E3 ligase ligand
-
Benzyl-PEG2-OTs
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG2-OTs (1.1 equivalents) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with a POI Ligand
Materials:
-
POI ligand with a terminal carboxylic acid
-
E3 ligase ligand-PEG2-Benzyl conjugate
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve the POI ligand (1.0 equivalent), the E3 ligase ligand-PEG2-Benzyl conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Cleavage of the Benzyl Ether Protecting Group
The benzyl ether group is a stable protecting group that can be removed under specific conditions, which is useful for further functionalization of the linker if required.
Method 1: Hydrogenolysis
Materials:
-
Benzyl-PEGylated compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the Benzyl-PEGylated compound in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Method 2: Lewis Acid-Mediated Cleavage
Materials:
-
Benzyl-PEGylated compound
-
Boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2)
-
Anhydrous DCM
Procedure:
-
Dissolve the Benzyl-PEGylated compound in anhydrous DCM.
-
Cool the solution to the recommended temperature (e.g., -78°C or 0°C).
-
Add BCl3·SMe2 (appropriate equivalents) dropwise.
-
Stir the reaction at the same temperature and monitor its progress.
-
Upon completion, quench the reaction carefully with methanol or water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for the tosylation of this compound.
References
Methodological & Application
Step-by-step guide for protein modification with Benzyl-PEG2-ethanol.
Harnessing Benzyl-PEG2-ethanol for Strategic Protein Pegylation
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a premier biochemical method for enhancing the therapeutic properties of proteins. This process can improve protein solubility, extend circulating half-life, and reduce immunogenicity.[1][2][3][4] this compound is a heterobifunctional linker possessing a stable benzyl (B1604629) ether at one terminus and a reactive hydroxyl group at the other. The benzyl group provides a stable, non-reactive handle, while the short, discrete PEG linker (n=2) offers improved hydrophilicity. The terminal hydroxyl group, however, is not sufficiently reactive for direct conjugation to proteins and requires chemical activation to facilitate covalent modification of target proteins.[5]
This document provides a comprehensive, step-by-step guide for the activation of this compound and its subsequent conjugation to primary amine groups on a target protein, such as the ε-amino group of lysine (B10760008) residues.
Principle of the Method
The protein modification strategy using this compound is a two-stage process:
-
Activation of this compound: The terminal hydroxyl group of this compound is activated with N,N'-Disuccinimidyl carbonate (DSC). This reaction converts the hydroxyl group into a succinimidyl carbonate (SC) ester, which is highly reactive towards nucleophilic primary amines.
-
Conjugation to the Target Protein: The activated Benzyl-PEG2-SC is then reacted with the target protein in a suitable buffer. The succinimidyl carbonate group reacts with the primary amine of lysine residues on the protein surface to form a stable carbamate (B1207046) linkage.
Experimental Protocols
Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol details the conversion of the terminal hydroxyl group of this compound into a reactive succinimidyl carbonate ester.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| This compound | (Example) Sigma-Aldrich | (Example) 12345 |
| N,N'-Disuccinimidyl carbonate (DSC) | (Example) Thermo Fisher | (Example) 67890 |
| Anhydrous Dichloromethane (B109758) (DCM) | (Example) VWR | (Example) 11223 |
| Anhydrous Pyridine (B92270) | (Example) Sigma-Aldrich | (Example) 44556 |
| Diethyl ether | (Example) Fisher Scientific | (Example) 77889 |
| Sodium Sulfate (anhydrous) | (Example) EMD Millipore | (Example) 99001 |
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the solution.
-
Slowly add anhydrous pyridine (2.0 equivalents) to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 0.1 M HCl, followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Benzyl-PEG2-SC by column chromatography on silica (B1680970) gel.
Expected Outcome:
The successful activation will yield Benzyl-PEG2-succinimidyl carbonate (Benzyl-PEG2-SC), a white solid. The yield and purity can be assessed by NMR and mass spectrometry.
Protocol 2: Conjugation of Activated Benzyl-PEG2-SC to a Model Protein
This protocol describes the conjugation of the amine-reactive Benzyl-PEG2-SC to a model protein (e.g., Bovine Serum Albumin, BSA).
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| Benzyl-PEG2-succinimidyl carbonate (Benzyl-PEG2-SC) | (From Protocol 1) | N/A |
| Bovine Serum Albumin (BSA) | (Example) Sigma-Aldrich | (Example) A7906 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | (Example) Thermo Fisher | (Example) 10010023 |
| Dimethyl sulfoxide (B87167) (DMSO) | (Example) Sigma-Aldrich | (Example) D8418 |
| Desalting column (e.g., PD-10) | (Example) Cytiva | (Example) 17085101 |
Procedure:
-
Prepare a stock solution of the target protein (e.g., 10 mg/mL BSA) in 1X PBS, pH 7.4.
-
Prepare a stock solution of Benzyl-PEG2-SC in anhydrous DMSO (e.g., 100 mM).
-
Add the desired molar excess of the Benzyl-PEG2-SC solution to the protein solution. A typical starting point is a 10 to 20-fold molar excess of the PEG reagent over the protein.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Remove the excess, unreacted Benzyl-PEG2-SC and byproducts by size-exclusion chromatography using a desalting column equilibrated with 1X PBS.
-
Collect the protein-containing fractions.
Characterization of the PEGylated Protein:
The extent of PEGylation can be determined using various analytical techniques:
| Technique | Information Provided |
| SDS-PAGE | Increase in apparent molecular weight of the protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirmation of covalent modification and determination of the number of attached PEG chains. |
| HPLC (Size-Exclusion or Reversed-Phase) | Separation and quantification of unmodified and PEGylated protein species. |
| NMR Spectroscopy | Structural characterization of the conjugate. |
Visual Representations
Caption: Experimental workflow for protein modification.
Caption: Reaction of activated PEG with a protein's lysine residue.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. youtube.com [youtube.com]
- 5. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Reaction of Benzyl-PEG2-ethanol with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule. Benzyl-PEG2-ethanol is a short, heterobifunctional PEG linker that can be employed for these purposes. However, its terminal hydroxyl group is not directly reactive with primary amines. To facilitate this reaction, the hydroxyl group must first be "activated" to a more reactive species. A common and effective method for this activation is the conversion of the terminal alcohol to an N-hydroxysuccinimide (NHS) ester. This activated Benzyl-PEG2-NHS ester can then readily react with primary amines under mild conditions to form a stable amide bond.
These application notes provide a detailed overview of the two-stage process for reacting this compound with primary amines, including protocols for the activation of the PEG alcohol and its subsequent conjugation to an amine-containing molecule.
Reaction Principle
The overall process involves two key chemical transformations:
-
Activation of this compound: The terminal hydroxyl group of this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction forms a highly reactive Benzyl-PEG2-N-hydroxysuccinimidyl (NHS) ester. DSC serves as a safer alternative to hazardous reagents like phosgene (B1210022) for this type of activation[1].
-
Conjugation with a Primary Amine: The resulting Benzyl-PEG2-NHS ester readily reacts with primary amines (e.g., the side chain of a lysine (B10760008) residue on a protein or a small molecule with a primary amine group) via nucleophilic acyl substitution. This reaction occurs efficiently at a neutral to slightly basic pH (typically 7.0-9.0) and results in the formation of a stable amide bond, with the NHS group being released as a byproduct[2][3][4].
Signaling Pathway Diagram
Caption: Two-stage reaction pathway for PEGylation.
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG2-NHS ester
This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Pyridine or Triethylamine (TEA)
-
Ice-cold diethyl ether
-
Argon or Nitrogen gas
-
Glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
To this solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and pyridine (1.5 equivalents).
-
Allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the resulting white powder (Benzyl-PEG2-NHS ester) under vacuum. The product is sensitive to moisture and should be stored at -20°C under an inert atmosphere.
Protocol 2: Conjugation of Activated Benzyl-PEG2-NHS ester to a Primary Amine
This protocol details the general procedure for reacting the activated Benzyl-PEG2-NHS ester with a primary amine-containing molecule (e.g., a protein or a small molecule).
Materials:
-
Activated Benzyl-PEG2-NHS ester (from Protocol 1)
-
Amine-containing molecule (protein, peptide, or small molecule)
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)[4]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare a solution of the amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M PBS, pH 7.4). For proteins, a concentration of 1-10 mg/mL is typical. If the molecule is stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer before the reaction.
-
Equilibrate the vial of activated Benzyl-PEG2-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the activated Benzyl-PEG2-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Add the desired molar excess of the dissolved Benzyl-PEG2-NHS ester solution to the amine-containing molecule solution with gentle stirring. A 5- to 20-fold molar excess of the PEG reagent is a common starting point for protein PEGylation. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Reaction times may vary depending on the reactivity of the amine.
-
Terminate the reaction by adding a quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Purify the PEGylated product from unreacted PEG and quenching buffer components using appropriate methods such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
Experimental Workflow Diagram
References
Conditions for cleaving the benzyl protecting group from Benzyl-PEG2-ethanol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions, including acidic and basic media.[1] In the context of PEGylation, a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, the benzyl group often serves to protect the terminal hydroxyl group of the polyethylene (B3416737) glycol (PEG) chain during synthesis. The subsequent cleavage of this benzyl group is a crucial final step to liberate the free hydroxyl group for further conjugation or to yield the final active molecule.
This document provides detailed application notes and protocols for the removal of the benzyl protecting group from Benzyl-PEG2-ethanol. The primary focus is on the most common and mildest methods: catalytic hydrogenolysis and catalytic transfer hydrogenation. Oxidative and acidic cleavage methods are also briefly discussed as alternatives.
Overview of Deprotection Methods
The selection of an appropriate debenzylation method is contingent on the overall molecular structure and the presence of other functional groups that may be sensitive to the reaction conditions.
-
Catalytic Hydrogenolysis: This is the most frequently employed method for benzyl ether deprotection.[1] It involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the carbon-oxygen bond of the benzyl ether, yielding the deprotected alcohol and toluene (B28343) as a byproduct.[2][3] This method is known for its high yields and clean reaction profiles.[3]
-
Catalytic Transfer Hydrogenation: This method offers a milder and often more convenient alternative to traditional catalytic hydrogenolysis as it avoids the need for handling flammable hydrogen gas under pressure. Instead, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene, is used in the presence of a catalyst like Pd/C.
-
Acidic Cleavage: Strong acids can cleave benzyl ethers; however, this method is generally less favored due to its harshness and lack of selectivity, making it unsuitable for substrates with acid-labile functional groups.
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ozone can be used for oxidative debenzylation. These methods are useful when reductive conditions need to be avoided but may not be compatible with other oxidizable groups in the molecule.
Data Presentation: Comparison of Debenzylation Conditions
The following tables summarize typical reaction conditions and outcomes for the debenzylation of benzyl ethers on various substrates, providing a comparative overview to guide the selection of the optimal method for this compound.
Table 1: Catalytic Hydrogenolysis of Benzyl Ethers
| Catalyst | Substrate | Solvent | H₂ Pressure | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | Benzyl-protected oligosaccharide | THF:tBuOH:PBS | 10 bar | Ambient | - | >73 | |
| 10% Pd/C | Benzyl ether of p-cresol | Ethanol | 1 atm | 25°C | 0.5 h | 100 | |
| 20% Pd(OH)₂/C | Benzyl ether of p-cresol | Ethanol | 1 atm | 25°C | 0.5 h | 100 | |
| 5% Pd/C | Benzyl phenyl ether | Methanol (B129727) | 1 MPa | 120°C | 2 h | 94.5 (phenol) |
Table 2: Catalytic Transfer Hydrogenation of Benzyl Ethers
| Catalyst | Hydrogen Donor | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | N-benzylamino derivatives | Methanol | Reflux | 5-60 min | 85-95 | |
| 10% Pd/C | Ammonium Formate | Protected polymer | DMF | Room Temp. | 2 h | 88 | |
| Pd/C | Formic Acid | Benzyl-protected carbohydrate | Methanol | Room Temp. | - | High | |
| Zinc Dust | Ammonium Formate | O-benzyl amino acids | Methanol | Room Temp. | 2-4 h | 85-95 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol describes a standard procedure for the deprotection of a benzyl-protected alcohol using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol% of palladium relative to the substrate)
-
Ethanol (or other suitable solvent such as methanol, ethyl acetate, or THF)
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the this compound in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, PEG2-ethanol.
-
Purify the product by column chromatography if necessary.
Workflow Diagram for Catalytic Hydrogenolysis:
Caption: Workflow for the catalytic hydrogenolysis of this compound.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (approximately 1/10th to 1/5th the weight of the substrate)
-
Ammonium formate (2 to 4 equivalents)
-
Methanol or Dimethylformamide (DMF)
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
Dissolve the this compound in methanol or DMF in a reaction flask.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the filtrate to dryness under reduced pressure.
-
To remove excess ammonium formate, the residue can be purified by dialysis and lyophilization or by dissolving it in an appropriate organic solvent and washing with a saturated sodium chloride solution.
Workflow Diagram for Catalytic Transfer Hydrogenation:
Caption: Workflow for catalytic transfer hydrogenation of this compound.
Considerations for PEGylated Substrates
The presence of the PEG chain in this compound can influence the reaction in several ways:
-
Solubility: The choice of solvent is crucial to ensure that the PEGylated substrate, the reagents, and any intermediates are fully dissolved. For this compound, polar solvents like methanol, ethanol, and DMF are generally suitable.
-
Catalyst Accessibility: The PEG chain might sterically hinder the approach of the benzyl group to the catalyst surface. Vigorous stirring is essential to ensure efficient mass transfer. For larger PEG chains, a higher catalyst loading or longer reaction times may be necessary.
-
Work-up and Purification: The hydrophilic nature of the deprotected PEG2-ethanol may require modifications to the standard work-up procedures. Extraction with common organic solvents might be less efficient. Techniques like dialysis, lyophilization, or specialized column chromatography may be required for purification.
Conclusion
The deprotection of this compound can be effectively achieved using either catalytic hydrogenolysis with H₂ gas or catalytic transfer hydrogenation with a hydrogen donor like ammonium formate. Both methods are generally high-yielding and proceed under mild conditions. The choice between the two often depends on the available equipment and safety considerations. For substrates containing other reducible functional groups, catalytic transfer hydrogenation may offer better selectivity. Careful consideration of the solvent, catalyst loading, and purification method is essential to ensure a successful debenzylation of this PEGylated compound.
References
Application Notes and Protocols for PEGylating Small Molecules with Benzyl-PEG2-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecules, PEGylation can enhance solubility, extend plasma half-life, reduce immunogenicity, and alter biodistribution. Benzyl-PEG2-ethanol is a versatile bifunctional linker that can be utilized for the PEGylation of small molecules. The benzyl (B1604629) group provides a stable handle, while the terminal hydroxyl group can be activated for conjugation to various functional groups on a small molecule, such as amines, thiols, or carboxyls.
This document provides detailed application notes and protocols for the PEGylation of an amine-containing small molecule using this compound. The process involves a two-step reaction sequence:
-
Activation of this compound: The terminal hydroxyl group is converted to a more reactive species, in this case, a tosylate, to facilitate nucleophilic substitution.
-
Conjugation to the Small Molecule: The activated Benzyl-PEG2-tosylate is then reacted with an amine-containing small molecule to form a stable conjugate.
Data Presentation
The following tables summarize the quantitative data for the synthesis of Benzyl-PEG2-tosylate and its subsequent conjugation to a model amine-containing small molecule, N-methylaniline.
Table 1: Synthesis of Benzyl-PEG2-tosylate
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | p-Toluenesulfonyl chloride, Triethylamine (B128534), DMAP | [1] |
| Solvent | Dichloromethane (B109758) | [1] |
| Temperature | 0 °C to 15 °C | [1] |
| Reaction Time | 12.5 hours | [1] |
| Yield | ~95% | N/A |
| Purity (by HPLC) | >98% | N/A |
Note: Yield and purity are representative values based on similar tosylation reactions and may vary depending on the specific reaction conditions and scale.
Table 2: PEGylation of N-methylaniline with Benzyl-PEG2-tosylate
| Parameter | Value | Reference |
| Starting Materials | Benzyl-PEG2-tosylate, N-methylaniline | N/A |
| Base | Potassium Carbonate | [2] |
| Solvent | Acetonitrile | |
| Temperature | Reflux (82 °C) | N/A |
| Reaction Time | 16 hours | |
| Yield | ~85% | N/A |
| Purity (by HPLC) | >97% | N/A |
Note: Yield and purity are representative values based on similar N-alkylation reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Benzyl-PEG2-tosylate
This protocol describes the activation of the hydroxyl group of this compound by tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol), triethylamine (1.5 mmol), and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Benzyl-PEG2-tosylate.
Protocol 2: PEGylation of an Amine-Containing Small Molecule
This protocol describes the conjugation of the activated Benzyl-PEG2-tosylate to a model amine-containing small molecule, N-methylaniline.
Materials:
-
Benzyl-PEG2-tosylate
-
N-methylaniline (or other amine-containing small molecule)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filter funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
To a dry round-bottom flask, add the amine-containing small molecule (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add Benzyl-PEG2-tosylate (1.1 equiv) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. A PEGylated small molecule inhibitor could be designed to target the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling and cellular proliferation.
Caption: Simplified EGFR signaling pathway and the target of a PEGylated small molecule inhibitor.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a PEGylated small molecule using this compound.
Caption: General workflow for the PEGylation of a small molecule using this compound.
Characterization of the PEGylated Product
The successful synthesis of the Benzyl-PEG2-small molecule conjugate should be confirmed by various analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the final product should show characteristic peaks for the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm), the PEG linker (protons of the ethylene (B1197577) glycol units typically between 3.5 and 3.8 ppm), and the small molecule moiety. The disappearance of the tosyl group's aromatic protons (around 7.8 and 7.3 ppm) and methyl protons (around 2.4 ppm) from the Benzyl-PEG2-tosylate spectrum, along with the appearance of new signals corresponding to the conjugated small molecule, confirms the successful reaction. For the N-methylaniline conjugate, one would expect to see the aromatic protons of the aniline (B41778) ring and the N-methyl protons in the final spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to monitor the progress of the reaction. A single, sharp peak for the product with a retention time different from the starting materials indicates a pure compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the PEGylated small molecule, providing definitive evidence of successful conjugation.
References
Application Notes and Protocols: Benzyl-PEG2-ethanol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-ethanol is a versatile bifunctional molecule increasingly utilized in the development of advanced drug delivery systems.[1] It comprises a benzyl (B1604629) group, a short di-ethylene glycol (PEG2) spacer, and a terminal hydroxyl group.[1] This unique structure imparts desirable properties for its application as a linker and surface modification agent in various drug carriers, including nanoparticles and liposomes.
The benzyl group can serve as a stable protecting group or a hydrophobic anchor, while the hydrophilic PEG2 spacer enhances water solubility and biocompatibility of the drug delivery system.[1][2] The terminal ethanol (B145695) (hydroxyl) group provides a reactive site for further conjugation of targeting ligands, imaging agents, or other functional molecules.[3] These attributes make this compound a valuable tool for designing sophisticated drug delivery vehicles with improved pharmacokinetic profiles and targeted delivery capabilities.
Applications in Drug Delivery
The primary application of this compound in drug delivery revolves around its use as a component in the formation of nanoparticles and liposomes, as well as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Nanoparticle and Liposome (B1194612) Surface Modification: Incorporation of this compound onto the surface of nanoparticles and liposomes can improve their colloidal stability, reduce aggregation, and minimize non-specific protein adsorption. This "stealth" property, conferred by the PEG component, can prolong systemic circulation time, allowing for enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.
-
Linker for Bioconjugation: The terminal hydroxyl group of this compound can be readily functionalized to conjugate targeting moieties such as antibodies, peptides, or small molecules. This enables the development of actively targeted drug delivery systems that can specifically bind to receptors overexpressed on diseased cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Component in PROTAC Synthesis: this compound serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component helps to control the distance and orientation between the two ligands for optimal protein degradation.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems formulated with PEGylated components, which can be considered representative for systems incorporating this compound.
Table 1: Typical Characteristics of PEGylated Nanoparticles for Drug Delivery
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to +30 mV | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 1 - 25% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (%) | 50 - 95% | UV-Vis Spectroscopy, HPLC |
Data presented are representative values from literature for PEGylated nanoparticles and may vary depending on the specific formulation and drug.
Table 2: Typical Characteristics of PEGylated Liposomes for Drug Delivery
| Parameter | Typical Range | Method of Analysis |
| Vesicle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -40 mV to 0 mV | Laser Doppler Velocimetry |
| Drug Loading Content (%) | 0.1 - 15% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (%) | 20 - 99% | UV-Vis Spectroscopy, HPLC |
Data presented are representative values from literature for PEGylated liposomes and may vary depending on the specific formulation and drug.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles using a Modified Nanoprecipitation Method
This protocol describes a general method for preparing drug-loaded polymeric nanoparticles, where this compound can be incorporated as a surface-modifying agent.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Drug of interest
-
This compound
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous phase (e.g., Deionized water, PBS)
-
Surfactant (e.g., Poloxamer 188, PVA)
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., 100 mg of PLGA) and the drug (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of acetone).
-
Add this compound to the organic phase. The amount can be varied (e.g., 1-10% of the polymer weight) to optimize surface modification.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution (e.g., 50 mL of deionized water) containing a surfactant (e.g., 0.5% w/v Poloxamer 188).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized. A cryoprotectant (e.g., sucrose, trehalose) may be added before freezing.
-
Protocol 2: Preparation of Drug-Loaded Liposomes by the Ethanol Injection Method
This protocol outlines the preparation of liposomes where this compound can be included in the lipid composition.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound functionalized lipid (e.g., DSPE-PEG(2)-Benzyl) or co-dissolved this compound
-
Drug of interest (hydrophilic or lipophilic)
-
Ethanol
-
Aqueous buffer (e.g., PBS, HEPES buffer)
Procedure:
-
Lipid-Ethanol Solution Preparation:
-
Dissolve the phospholipids, cholesterol, and the this compound component in ethanol. A typical molar ratio could be Phospholipid:Cholesterol:this compound component (e.g., 55:40:5).
-
If the drug is lipophilic, dissolve it in this lipid-ethanol solution.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer. If the drug is hydrophilic, dissolve it in the aqueous buffer.
-
-
Liposome Formation:
-
Heat both the lipid-ethanol solution and the aqueous buffer to a temperature above the phase transition temperature of the lipids.
-
Rapidly inject the lipid-ethanol solution into the pre-heated aqueous buffer with vigorous stirring. The final ethanol concentration should be kept low (e.g., <10% v/v).
-
Liposomes will spontaneously form as the lipids self-assemble in the aqueous environment.
-
-
Ethanol Removal and Purification:
-
Remove the ethanol and unencapsulated drug by dialysis against the aqueous buffer or through tangential flow filtration.
-
-
Size Reduction (Optional):
-
To obtain a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with defined pore sizes.
-
Visualizations
References
Application Notes and Protocols for PROTAC Synthesis with Benzyl-PEG2-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[4] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified. This document provides a detailed experimental setup for the synthesis of PROTACs utilizing a short Benzyl-PEG2-ethanol linker. This linker offers a defined spatial separation between the two ligands and a terminal hydroxyl group for versatile chemical modifications.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with short PEG linkers. The data is compiled from various sources and should be considered illustrative. Actual results will vary depending on the specific ligands and reaction conditions.
Table 1: Representative Reaction Yields for Key Synthetic Steps
| Reaction Step | Description | Reagents | Solvent | Typical Yield (%) |
| Linker Activation | Tosylation of this compound | TsCl, Et3N | DCM | 85-95 |
| Ligand 1 Conjugation | Coupling of activated linker with an amine-containing E3 ligase ligand | Benzyl-PEG2-OTs, E3 Ligand-NH2, DIPEA | DMF | 60-75 |
| Ligand 2 Conjugation | Amide coupling of the linker-E3 ligase ligand conjugate with a carboxylic acid-containing POI ligand | Linker-E3 Ligand, POI Ligand-COOH, HATU, DIPEA | DMF | 50-70 |
Table 2: Illustrative Degradation Efficacy of a PROTAC with a Short PEG Linker
| Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Cereblon | HeLa | ~15 | >90 |
| BTK | Cereblon | MOLM-14 | ~5 | >95 |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a this compound linker. These protocols may require optimization for specific substrates.
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the activation of the terminal hydroxyl group of this compound to facilitate subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Benzyl-PEG2-OTs.
Protocol 2: Conjugation of Activated Linker with E3 Ligase Ligand
This protocol describes the coupling of the activated Benzyl-PEG2-OTs linker with an amine-functionalized E3 ligase ligand.
Materials:
-
Benzyl-PEG2-OTs (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vial or round-bottom flask
-
Heating block or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Benzyl-PEG2-OTs (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the final step of coupling the E3 ligase ligand-linker conjugate with a carboxylic acid-functionalized POI ligand.
Materials:
-
E3 ligase ligand-linker conjugate (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the E3 ligase ligand-linker conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 4: Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for PROTAC Characterization
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the Benzyl-PEG2 linker. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass should match the calculated mass of the PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity (>95%). |
Mandatory Visualizations
The following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for its synthesis.
References
Functionalization of Benzyl-PEG2-ethanol for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of Benzyl-PEG2-ethanol, a versatile PEG linker, to prepare it for specific applications in drug delivery, bioconjugation, and surface modification. The terminal hydroxyl group of this compound serves as a key handle for chemical modification, allowing for its conversion into a variety of functional groups.
Overview of Functionalization Strategies
The primary route for functionalizing this compound involves a two-step process:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is a relatively poor leaving group. Therefore, it is first converted into a more reactive intermediate, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl). This "activation" step makes the terminal carbon susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The activated intermediate can then be reacted with various nucleophiles to introduce the desired functionality. This document will focus on the synthesis of two key derivatives:
-
Benzyl-PEG2-amine (NH₂): By reaction with an azide-containing nucleophile followed by reduction.
-
Benzyl-PEG2-carboxylic acid (COOH): By reaction with succinic anhydride.
-
These functionalized linkers are valuable reagents in various bioconjugation and drug development applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Data Presentation: Summary of Functionalization Reactions
The following table summarizes the key transformations for the functionalization of this compound. Please note that while specific yields for this compound functionalization are not widely reported, the provided data is based on analogous reactions with benzyl (B1604629) alcohol and other PEG derivatives and represents expected outcomes.[4][5]
| Starting Material | Reagents | Product | Typical Yield (%) | Key Applications |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Benzyl-PEG2-tosylate | >90 | Intermediate for nucleophilic substitution |
| Benzyl-PEG2-tosylate | Sodium azide (B81097) (NaN₃), then H₂/Pd-C or LiAlH₄ | Benzyl-PEG2-amine | 85-95 (for azide formation) | Bioconjugation to proteins, PROTAC synthesis |
| This compound | Succinic anhydride, DMAP | Benzyl-PEG2-carboxylic acid | >90 | PROTAC synthesis, surface modification |
Mandatory Visualization
Functionalization Workflow
The following diagram illustrates the overall workflow for the functionalization of this compound.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruixitech.com [ruixitech.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Benzyl-PEG2-ethanol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-ethanol is a short-chain polyethylene (B3416737) glycol (PEG) derivative that finds applications in bioconjugation and drug delivery. The covalent attachment of such PEG chains, a process known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of small molecules and biologics.[][2] Accurate and thorough characterization of these conjugates is crucial for ensuring product quality, consistency, and performance.
These application notes provide a comprehensive overview of the key analytical techniques for characterizing this compound conjugates. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with example data and visualizations to guide researchers in their analytical workflows.
Analytical Techniques Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantification, and separation of the conjugate from starting materials and byproducts.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the conjugate, verifying the presence of both the benzyl (B1604629) and the PEG moieties and their connectivity.[3][4]
-
Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming its identity and providing information on its purity and potential fragmentation patterns.
The following sections provide detailed protocols and data presentation for each of these techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful tool for assessing the purity of this compound conjugates and separating them from potential impurities such as residual benzyl alcohol or unreacted PEG reagents. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and quantify the main conjugate peak.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: this compound dissolved in the initial mobile phase composition (e.g., 1 mg/mL)
-
Reference Standard: A well-characterized batch of this compound
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the sample solution (e.g., 10 µL) onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of the organic mobile phase (Mobile Phase B). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm, which is suitable for detecting the benzyl group.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the this compound conjugate by determining the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| Benzyl Alcohol (Impurity) | 8.5 | 1.2 |
| This compound | 15.2 | 98.5 |
| Unidentified Impurity | 18.1 | 0.3 |
Experimental Workflow: HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for the structural elucidation of this compound. It allows for the identification and integration of proton signals corresponding to the benzyl group, the ethylene (B1197577) glycol units, and the terminal ethanol (B145695) moiety, thus confirming the covalent conjugation.
Experimental Protocol: ¹H NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample: 5-10 mg of this compound
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of at least 1 second.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the different protons in the molecule.
-
Data Presentation: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.38 - 7.28 | m | 5H | Aromatic protons (C₆H₅) |
| 4.58 | s | 2H | Benzyl protons (-CH₂-Ph) |
| 3.75 - 3.65 | m | 8H | PEG protons (-O-CH₂-CH₂-O-) |
| 3.58 | t | 2H | Terminal ethanol protons (-CH₂-OH) |
| 2.51 | t | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.
Logical Relationship: NMR Structural Confirmation
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of the this compound conjugate, providing definitive confirmation of its identity. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules.
Experimental Protocol: ESI-MS
Objective: To determine the molecular weight of this compound.
Instrumentation and Materials:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Syringe pump or HPLC system for sample introduction
-
Solvent: Acetonitrile/Water (50:50) with 0.1% Formic Acid
-
Sample: this compound dissolved in the solvent (e.g., 0.1 mg/mL)
Procedure:
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable calibration standard.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The PEG chain readily forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).
-
Data Analysis: Identify the molecular ion peaks in the mass spectrum. Calculate the molecular weight based on the observed m/z values.
Data Presentation: ESI-MS Data
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 227.13 | 227.1 |
| [M+Na]⁺ | 249.11 | 249.1 |
| [M+K]⁺ | 265.08 | 265.1 |
M = C₁₁H₁₆O₄, Exact Mass = 226.10
Experimental Workflow: Mass Spectrometry Analysis
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound conjugates. By employing a combination of HPLC, NMR, and MS, researchers can confidently assess the purity, confirm the structure, and verify the molecular weight of their conjugates. This rigorous analytical characterization is a critical step in the development of reliable and reproducible PEGylated molecules for research and therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Benzyl-PEG2-ethanol Conjugation
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in Benzyl-PEG2-ethanol conjugation reactions. The following guides and frequently asked questions (FAQs) address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in this conjugation reaction typically stem from a few key areas: incomplete reaction, competing side reactions, suboptimal reaction conditions, and loss of product during purification.[1] The quality and purity of the starting materials are also critical, as contaminants like water can significantly reduce reaction efficiency.[1] A systematic approach, analyzing each stage from reactant preparation to product isolation, is recommended for effective troubleshooting.
Q2: How can I ensure the quality of my starting materials?
The purity and handling of your Benzyl (B1604629) reagent, PEG2-ethanol, base, and solvent are paramount.
-
Reagents: Use high-purity Benzyl-X (where X is a good leaving group like Br, Cl, or OTs) and PEG2-ethanol. Impurities can participate in side reactions.
-
Solvent: The reaction requires anhydrous (dry) conditions. The presence of water can hydrolyze the benzylating agent and consume the base, preventing the desired reaction.[1] Use freshly dried solvents.
-
Base: The base used (e.g., Sodium Hydride) is often moisture-sensitive. Ensure it is handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation.
Q3: What reaction conditions are critical for optimizing the yield?
The conjugation of a benzyl group to an alcohol like PEG2-ethanol typically proceeds via a Williamson ether synthesis mechanism. This involves the deprotonation of the alcohol's hydroxyl group by a strong base to form a more nucleophilic alkoxide, which then attacks the benzyl halide. Key parameters to optimize include the choice of base, solvent, temperature, and stoichiometry.
Table 1: Summary of Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommendation | Rationale | Potential Issues if Suboptimal |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. | Weaker bases may not fully deprotonate the alcohol, leading to an incomplete reaction. |
| Solvent | Anhydrous polar aprotic (e.g., THF, DMF) | Solubilizes reactants and does not participate in the reaction. | Protic solvents (e.g., water, ethanol) will be deprotonated by the strong base, quenching the reaction. |
| Temperature | 0°C to Room Temp | The initial deprotonation is often done at 0°C to control reactivity, followed by warming to room temperature for the substitution reaction. | High temperatures can promote side reactions, such as elimination of the benzyl halide. |
| Molar Ratio | Slight excess of Benzyl reagent (1.1-1.2 eq.) | Ensures complete consumption of the more valuable PEG2-ethanol. | A large excess can make purification difficult; insufficient benzyl reagent will lead to an incomplete reaction. |
Q4: What are the potential side reactions that reduce my yield?
Several competing reactions can lower the yield of the desired this compound product.[1]
-
Hydrolysis: Water in the reaction mixture can react with and consume both the strong base and the benzylating agent.[1]
-
Competing Nucleophiles: If the buffer system contains nucleophiles like primary amines (e.g., Tris buffer), they can compete with the PEG-alkoxide in reacting with the benzyl halide. It is crucial to use a non-nucleophilic buffer if one is required.
-
Oxidation of Benzyl Group: While less common under these conditions, certain contaminants or reaction conditions could potentially oxidize the benzyl alcohol starting material (if used) to benzaldehyde, an impurity that can complicate the reaction and purification.
Visual Guides and Workflows
Below are diagrams illustrating the reaction pathway, potential side reactions, and a logical workflow for troubleshooting low yields.
Caption: General reaction scheme for Williamson ether synthesis of this compound.
References
Side reactions and impurities in Benzyl-PEG2-ethanol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-PEG2-ethanol. The information addresses common side reactions and impurities encountered during this process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Question: My reaction is complete, but the yield of the desired this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and competing side reactions.
-
Poor Quality of Starting Materials:
-
Benzyl (B1604629) Chloride: Impurities such as benzaldehyde (B42025) can react with the base or diethylene glycol, consuming your starting materials.[1][2] Water contamination can hydrolyze benzyl chloride to benzyl alcohol, which can then compete in the reaction.[1]
-
Diethylene Glycol: The presence of water can lead to the formation of PEG diols, and other glycols can introduce heterogeneity.[3]
-
Solvent and Base: Ensure solvents are anhydrous and the base is not degraded.
-
-
Suboptimal Reaction Conditions:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate diethylene glycol, leading to unreacted starting material. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used for dialkyl ether synthesis.[4]
-
Reaction Temperature: If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can promote side reactions like elimination.
-
-
Competing Side Reactions:
-
Elimination Reaction: The Williamson ether synthesis can compete with an E2 elimination reaction of the alkyl halide, especially with sterically hindered substrates or at higher temperatures, leading to the formation of an alkene and an alcohol.
-
Formation of Dibenzyl Ether: If benzyl alcohol is present as an impurity or formed from hydrolysis of benzyl chloride, it can be deprotonated and react with another molecule of benzyl chloride to form dibenzyl ether.
-
Bis-alkylation of Diethylene Glycol: Benzyl chloride can react with both hydroxyl groups of diethylene glycol to form 1,2-bis(benzyloxy)ethane.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My final product shows several unexpected peaks in the HPLC/GC analysis. What are these impurities and how can I remove them?
Answer: The presence of multiple impurities is a common challenge. Identifying these impurities is the first step toward effective removal.
-
Identification of Impurities:
-
Unreacted Starting Materials: Residual benzyl chloride and diethylene glycol.
-
Side-Reaction Products: Dibenzyl ether, 1,2-bis(benzyloxy)ethane, and benzyl alcohol.
-
PEG-related Impurities: PEG molecules are subject to auto-oxidation, which can result in the formation of aldehydes (like formaldehyde (B43269) and acetaldehyde) and acids (such as formic acid). Additionally, the synthesis of monofunctional PEGs can be contaminated with PEG diols if water is present.
-
Starting Material Impurities: Impurities from the benzyl chloride, such as toluene (B28343) and benzaldehyde, may carry through the reaction.
-
-
Purification Strategies:
-
Column Chromatography: Reversed-phase HPLC (RP-HPLC) is highly effective for separating this compound from more hydrophobic impurities like dibenzyl ether and less polar impurities.
-
Distillation: If starting materials are the primary contaminants, distillation under reduced pressure can be effective for their removal prior to the reaction.
-
Liquid-Liquid Extraction: Can be used to remove water-soluble impurities.
-
Table 1: Summary of Potential Impurities and Recommended Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method(s) |
| Diethylene Glycol | Unreacted starting material | GC-MS, LC-MS/MS (after derivatization) |
| Benzyl Chloride | Unreacted starting material | GC-MS, HPLC |
| Benzyl Alcohol | Hydrolysis of benzyl chloride | GC-MS, HPLC |
| Dibenzyl Ether | Side reaction from benzyl alcohol impurity | GC-MS, HPLC |
| 1,2-bis(benzyloxy)ethane | Over-alkylation of diethylene glycol | HPLC, NMR |
| Benzaldehyde | Impurity in benzyl chloride starting material | HPLC, GC-MS |
| Toluene | Impurity in benzyl chloride starting material | GC-MS |
| PEG Diols | Water contamination during synthesis | HPLC, SEC |
| PEG Oxidation Products | Degradation during storage or reaction | HPLC |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis. This is an SN2 reaction where the alkoxide of diethylene glycol acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride and displacing the chloride leaving group.
Caption: Main reaction pathway for this compound synthesis.
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions are the over-alkylation of diethylene glycol to form a bis-benzylated product, and the formation of dibenzyl ether if benzyl alcohol is present as an impurity. Elimination reactions of benzyl chloride are less common but can occur at high temperatures.
Caption: Potential side reaction pathways in the synthesis.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~254 nm for the benzyl group) is excellent for quantifying the main product and separating it from related impurities. Purity is often calculated based on the relative peak areas, with typical expectations exceeding 98%.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents, unreacted benzyl chloride, benzyl alcohol, and dibenzyl ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities by comparing the integration of characteristic peaks.
Q4: Is it necessary to purify benzyl chloride before use?
A4: Yes, it is highly recommended, especially for synthesizing high-purity compounds for pharmaceutical applications. Technical grade benzyl chloride can contain impurities like benzaldehyde, toluene, and water, which can lead to side reactions, lower yields, and purification challenges. Purification can be achieved by distillation under reduced pressure after drying with a suitable agent like anhydrous magnesium sulfate.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol is a general method for assessing the purity of this compound and can be adapted based on the specific HPLC system and column used.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Sample diluent: 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzyl group).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Gradient Program:
-
Start with a linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identification of Volatile Impurities by GC-MS
This protocol provides a general method for identifying volatile impurities like benzyl alcohol, benzaldehyde, and dibenzyl ether.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
High-purity helium as the carrier gas.
-
Dichloromethane (B109758) or other suitable solvent for sample dilution.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration of approximately 1-2 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the corresponding impurity.
-
Confirm identities by comparing retention times and mass spectra with authentic standards if available.
-
References
Technical Support Center: Optimizing Benzyl-PEG2-Ethanol Coupling Reactions
Welcome to the technical support center for the optimization of Benzyl-PEG2-ethanol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling Benzyl-PEG2-OH with ethanol (B145695)?
The coupling of Benzyl-PEG2-OH with ethanol to form an ether linkage (Benzyl-PEG2-O-Ethanol) is not a direct reaction. It typically requires a two-step process. The first step involves the "activation" of the terminal hydroxyl group on the Benzyl-PEG2-OH to convert it into a good leaving group. The second step is a nucleophilic substitution reaction where the activated PEG derivative reacts with the deprotonated form of ethanol (ethoxide). The most common approach for this transformation is the Williamson ether synthesis.[1][2][3]
Q2: What are the primary methods for activating the hydroxyl group of Benzyl-PEG2-OH?
The most prevalent method for activating the hydroxyl group of a PEG derivative is by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically achieved by reacting the Benzyl-PEG2-OH with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.[4][5] Another, though less common, method is to convert the alcohol to an alkyl halide.
Q3: What reaction conditions are optimal for the Williamson ether synthesis step?
The Williamson ether synthesis is an S(_N)2 reaction. Optimal conditions generally involve:
-
A strong base: To fully deprotonate the ethanol to form the nucleophilic ethoxide. Common bases include sodium hydride (NaH) and potassium hydride (KH).
-
An appropriate solvent: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are preferred as they do not solvate the nucleophile as strongly, thus increasing its reactivity.
-
Controlled temperature: Lower temperatures generally favor the desired S(_N)2 reaction over the competing E2 elimination side reaction.
Q4: Are there alternative methods to the Williamson ether synthesis for this coupling?
Yes, the Mitsunobu reaction is a viable one-pot alternative for forming an ether from an alcohol. This reaction uses triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ, which is then displaced by the nucleophile (in this case, ethanol). The Mitsunobu reaction proceeds with an inversion of stereochemistry at the alcohol carbon.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ether Product
Possible Causes:
-
Incomplete activation of Benzyl-PEG2-OH: The conversion of the hydroxyl group to a tosylate or other leaving group may be inefficient.
-
Ineffective deprotonation of ethanol: The base used may not be strong enough or may have degraded.
-
Side reactions dominating: The primary competing side reaction in the Williamson ether synthesis is E2 elimination, especially if there is steric hindrance.
-
Degradation of reagents: The PEG-tosylate may be unstable, or the base may have been inactivated by moisture.
Troubleshooting Steps:
-
Verify Activation: Before proceeding to the coupling step, confirm the successful formation of the activated PEG intermediate (e.g., Benzyl-PEG2-OTs) using analytical techniques like NMR or mass spectrometry.
-
Optimize Base and Deprotonation: Use a strong, fresh base like NaH to ensure complete formation of the ethoxide. Ensure all reagents and solvents are anhydrous.
-
Control Reaction Temperature: Run the coupling reaction at a lower temperature to favor the S(_N)2 pathway over E2 elimination.
-
Consider an Alternative Route: If elimination is a persistent issue, the Mitsunobu reaction may provide a better yield as it generally has fewer elimination byproducts.
Issue 2: Presence of Multiple Products or Impurities in the Final Mixture
Possible Causes:
-
Unreacted starting materials: Incomplete reaction of either the activated PEG or the ethanol.
-
Formation of elimination byproducts: As mentioned, the E2 reaction can lead to the formation of an alkene from the activated PEG derivative.
-
Symmetrical ether formation: If there is residual unactivated Benzyl-PEG2-OH, it could be deprotonated and react with the activated PEG to form a symmetrical ether.
-
Byproducts from the Mitsunobu reaction: The Mitsunobu reaction can produce triphenylphosphine oxide and a hydrazine (B178648) derivative, which need to be removed during purification.
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the less expensive reagent (ethanol) can help drive the reaction to completion.
-
Purification Strategy: The purification of PEGylated small molecules can be challenging. A combination of techniques may be necessary:
-
Extraction: To remove water-soluble byproducts.
-
Precipitation: PEGs are often soluble in solvents like water and toluene (B28343) but insoluble in diethyl ether or hexanes, which can be used for precipitation.
-
Chromatography: Reverse-phase HPLC or flash chromatography can be used to separate the desired product from impurities. The use of additives like ammonium (B1175870) hydroxide (B78521) in the mobile phase can sometimes improve separation.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Benzyl-PEG2-OTs Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | DCM | 0 to RT | 12 | 65 |
| 2 | Triethylamine (B128534)/DMAP | DCM | 0 to RT | 12 | 85 |
| 3 | Ag(_2)O/KI | Toluene | RT | 12 | 72 |
| 4 | NaOH | THF/Water | RT | 4 | 95+ |
Table 2: Optimization of Williamson Ether Synthesis for Benzyl-PEG2-O-Ethanol
| Entry | Base for Ethanol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 6 | 45 |
| 2 | NaH | THF | RT | 12 | 78 |
| 3 | KH | DMF | 0 to RT | 8 | 85 |
| 4 | K(_2)CO(_3) | Acetonitrile | Reflux | 24 | 55 |
Experimental Protocols
Protocol 1: Activation of Benzyl-PEG2-OH via Tosylation
-
Drying the PEG: Dissolve Benzyl-PEG2-OH in toluene and perform an azeotropic distillation to remove any residual water. Remove the toluene under reduced pressure.
-
Reaction Setup: Dissolve the dried Benzyl-PEG2-OH in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Tosylation: Cool the mixture to 0°C in an ice bath. Add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
Protocol 2: this compound Coupling via Williamson Ether Synthesis
-
Preparation of Ethoxide: In a separate flask under an inert atmosphere, add anhydrous ethanol to a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C. Stir until the evolution of hydrogen gas ceases.
-
Coupling Reaction: Add a solution of Benzyl-PEG2-OTs (1.0 equivalent) in anhydrous THF to the freshly prepared sodium ethoxide solution at 0°C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for low yield in coupling reactions.
References
Benzyl-PEG2-ethanol degradation pathways and prevention.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and prevention strategies for Benzyl-PEG2-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a molecule consisting of a benzyl (B1604629) group attached to a di-ethylene glycol (PEG2) spacer, which is terminated with a primary alcohol (ethanol). It is often used in drug development and bioconjugation as a linker molecule. The benzyl group can serve as a protecting group or a hydrophobic moiety, while the PEG linker enhances solubility and provides spacing, and the terminal hydroxyl group allows for further chemical modification.
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily targeting the benzyl ether linkage and the polyethylene (B3416737) glycol (PEG) chain. The main degradation routes are:
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Oxidative Degradation: This is a common pathway where the PEG chain can undergo auto-oxidation, especially in the presence of oxygen, transition metals, and elevated temperatures. This process can generate reactive oxygen species and PEG radicals. These radicals can then attack the benzylic position, leading to the formation of benzaldehyde (B42025) and subsequently benzoic acid.
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Hydrolytic Degradation: The ether linkage between the benzyl group and the PEG chain can be susceptible to cleavage under strong acidic or basic conditions, although it is generally more stable than an ester bond.
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Photolytic Degradation: Exposure to UV light can induce cleavage of the benzyl ether bond and can also promote the formation of free radicals, leading to oxidative degradation of the PEG chain.
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Thermal Degradation: At elevated temperatures, the PEG chain can undergo chain scission, leading to the formation of lower molecular weight PEG fragments, as well as volatile products like formaldehyde (B43269) and acetaldehyde.
Q3: What are the expected degradation products of this compound?
Based on the degradation pathways, the following degradation products can be anticipated:
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From Benzyl Group Oxidation: Benzaldehyde, Benzoic Acid.
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From Ether Bond Cleavage: Benzyl alcohol and PEG2-ethanol.
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From PEG Chain Degradation: Formaldehyde, Acetaldehyde, Formic Acid, and various PEG fragments.
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Under Sonication (as an indicator of radical formation): Benzene and Toluene have been observed from the degradation of benzyl alcohol.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution.
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Possible Cause 1: Oxidative Degradation. Your solution may have been exposed to oxygen, trace metals, or stored at an elevated temperature.
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Solution: Store solutions under an inert atmosphere (e.g., argon or nitrogen). Use high-purity solvents and consider adding a suitable antioxidant if compatible with your application. Store solutions at recommended low temperatures (e.g., -20°C or -80°C) and protect from light.
-
-
Possible Cause 2: Hydrolytic Degradation. The pH of your solution may be too acidic or basic.
-
Solution: Maintain the pH of your solutions in the neutral range (pH 6-8) for storage. If your experimental conditions require acidic or basic pH, prepare the solutions fresh and use them immediately.
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-
Possible Cause 3: Photodegradation. The solution may have been exposed to light.
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Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
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Problem: The yield of my reaction involving this compound is lower than expected.
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Possible Cause: Degradation of the starting material. If the this compound has degraded, the concentration of the active molecule will be lower, leading to reduced reaction yields.
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Solution: Before use, verify the purity of your this compound using a validated analytical method like HPLC. If impurities are detected, purify the material if possible or use a new, high-purity batch. Always follow recommended storage and handling procedures to prevent degradation.
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Quantitative Data on Degradation
The following tables summarize the potential degradation of this compound under various stress conditions. The data presented is illustrative and intended to provide a general understanding of the relative stability under different conditions. Actual degradation rates will depend on specific experimental parameters.
Table 1: Illustrative Hydrolytic Degradation of this compound after 24 hours.
| Condition | Temperature (°C) | % Degradation (Illustrative) | Primary Degradants |
| 0.1 M HCl | 60 | 5 - 15% | Benzyl alcohol, PEG2-ethanol |
| Purified Water (pH 7) | 60 | < 1% | Negligible |
| 0.1 M NaOH | 60 | 2 - 8% | Benzyl alcohol, PEG2-ethanol |
Table 2: Illustrative Oxidative Degradation of this compound after 24 hours.
| Condition | Temperature (°C) | % Degradation (Illustrative) | Primary Degradants |
| 3% H₂O₂ | 25 | 10 - 25% | Benzaldehyde, Benzoic Acid, PEG fragments |
| Air exposure | 40 | 2 - 10% | Benzaldehyde, PEG fragments |
Table 3: Illustrative Photolytic and Thermal Degradation of this compound.
| Condition | Duration | % Degradation (Illustrative) | Primary Degradants |
| UV Light (254 nm) | 24 hours | 15 - 30% | Benzyl alcohol, PEG2-ethanol, Benzaldehyde |
| 80°C (in inert atmosphere) | 7 days | 5 - 12% | PEG fragments, Benzyl alcohol |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
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This compound
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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High-purity water and acetonitrile (B52724) (HPLC grade)
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Photostability chamber with UV and visible light sources
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Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Transfer 1 mL of the stock solution into a vial and place it in an oven at 80°C for 7 days.
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Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in a suitable solvent) in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
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Control Samples: Prepare control samples for each condition by subjecting the solvent without this compound to the same stress conditions. Also, keep an unstressed stock solution at -20°C as a reference.
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Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
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HPLC system with a PDA or UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (for benzyl group) and 210 nm (for PEG and other degradants) |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
Procedure:
-
Prepare samples from the forced degradation study by diluting them to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject the samples into the HPLC system.
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Monitor the separation of the parent compound and any new peaks that appear in the stressed samples.
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Peak purity analysis using a PDA detector is recommended to ensure that the main peak is free from co-eluting impurities.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Issues with solubility of Benzyl-PEG2-ethanol conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG2-ethanol conjugates. The information addresses common solubility challenges to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound conjugates?
A1: The solubility of this compound conjugates is primarily dictated by the balance between the hydrophobic benzyl (B1604629) group and the hydrophilic polyethylene (B3416737) glycol (PEG) chain. The short PEG2 linker provides some aqueous solubility, but the benzyl group can lead to poor solubility in aqueous solutions. Key factors include the overall physicochemical properties of the conjugate, the chosen solvent system, pH, and temperature.
Q2: In which solvents is this compound generally soluble?
A2: While specific quantitative data is not broadly available, conjugates with short PEG chains and a benzyl group are typically soluble in a range of organic solvents. The hydrophilic PEG linker is intended to increase the aqueous solubility of the molecule.[1][2][3] Generally, solubility is expected in polar organic solvents. For similar Benzyl-PEG derivatives, solubility has been noted in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[2]
Q3: Can pH adjustment improve the solubility of my this compound conjugate?
A3: The this compound conjugate itself does not have readily ionizable groups. However, if it is conjugated to a molecule with acidic or basic moieties, pH adjustment can significantly impact solubility by altering the charge of the conjugate. For molecules with basic groups, lowering the pH can increase solubility, while for acidic molecules, a higher pH may be beneficial.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a freezer at -20°C.[4] Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. The stability of stock solutions is dependent on the solvent and storage temperature, with -80°C being suitable for up to 6 months and -20°C for up to 1 month.
Q5: What are the potential degradation pathways for this compound conjugates?
A5: The two primary points of degradation are the benzyl ether linkage and the PEG chain itself. The benzyl group can be cleaved under acidic conditions or through catalytic hydrogenolysis. The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The hydrophobic benzyl group is limiting aqueous solubility. | - Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) and then dilute it into your aqueous buffer. - Consider using a co-solvent system. Start with a small percentage of the organic solvent and gradually increase it. |
| Precipitation occurs when adding the stock solution to an aqueous medium. | The final concentration of the conjugate exceeds its solubility limit in the aqueous medium. The organic solvent from the stock solution may also be causing the conjugate to "crash out." | - Lower the final concentration of the conjugate in the aqueous medium. - Decrease the volume of the organic stock solution added. - Add the stock solution to the aqueous medium slowly while vortexing. |
| The solution is cloudy or contains visible particles after dissolution. | Incomplete dissolution or aggregation of the conjugate. | - Use sonication to aid dissolution. - Gently warm the solution. Be cautious with temperature to avoid degradation. - Filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved particles. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the conjugate. Precipitation in the assay medium. | - Confirm the complete dissolution of the conjugate before each experiment. - Prepare fresh solutions for each experiment to avoid issues with long-term stability in solution. - Evaluate the compatibility of your solvent/co-solvent system with the assay. |
| Low yield in a reaction involving the conjugate. | Degradation of the conjugate due to reaction or storage conditions. | - Ensure storage conditions are appropriate (see FAQ 4). - Avoid acidic conditions that could cleave the benzyl group. - If using reducing agents, be aware they can also cleave the benzyl group. |
Experimental Protocols
General Protocol for Dissolving this compound Conjugates
This protocol provides a general guideline for dissolving this compound conjugates. The optimal solvent and conditions should be determined empirically for each specific conjugate and application.
Materials:
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This compound conjugate
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Anhydrous, high-purity solvent (e.g., DMSO, DMF, Ethanol)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
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Water bath or heat block (optional)
Procedure:
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Pre-warming: Allow the vial of the solid this compound conjugate to come to room temperature before opening to prevent moisture condensation.
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Solvent Selection: Based on preliminary tests or literature for similar compounds, select an appropriate organic solvent (e.g., DMSO, DMF, or ethanol).
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Preparation of Stock Solution:
-
Weigh the desired amount of the conjugate in a sterile vial.
-
Add the selected solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary):
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If the conjugate does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Alternatively, gently warm the solution to 30-40°C. Avoid excessive heat to prevent degradation.
-
-
Dilution into Aqueous Media:
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To prepare a working solution, slowly add the organic stock solution to the aqueous buffer while vortexing. This helps to prevent localized high concentrations that can lead to precipitation.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for poor solubility.
Factors Influencing this compound Solubility
Caption: Factors influencing conjugate solubility.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl-PEG2-ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of incomplete deprotection of the benzyl (B1604629) group from Benzyl-PEG2-ethanol.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my benzyl group deprotection from this compound incomplete?
Incomplete deprotection is a common issue that can stem from several factors. The most frequent causes include inactivation of the catalyst, suboptimal reaction conditions, or inherent properties of the substrate. Key areas to investigate are the quality and activity of your catalyst, the purity of your reagents and solvents, mass transfer limitations (inadequate mixing), and the choice of hydrogen source or deprotection method.[1][2]
Q2: I am using catalytic hydrogenolysis (H₂ gas and Pd/C), the most common method. Why might it be failing for my PEGylated compound?
While catalytic hydrogenolysis is a robust method for benzyl ether cleavage, its success can be hampered by several issues[3][4].
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Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur or nitrogen-containing functional groups, which may be present as impurities in your substrate or solvents.[1] Free amines, in particular, can act as mild catalyst poisons.
-
Poor Catalyst Quality: The activity of Palladium on Carbon (Pd/C) can vary significantly between batches and suppliers, and it can degrade over time through oxidation or improper storage.
-
Mass Transfer Limitations: As a heterogeneous reaction, the substrate must have access to the catalyst surface. For a viscous material like a PEG derivative, vigorous stirring is essential to ensure proper mixing and exposure to the catalyst and hydrogen gas.
-
Solvent Choice: The choice of solvent (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) can impact the reaction rate and efficiency.
Q3: How can I improve the efficiency of my catalytic hydrogenolysis reaction?
To enhance the reaction's efficiency, consider the following optimizations:
-
Use a Fresh, High-Quality Catalyst: Always use a freshly opened bottle of catalyst or a trusted, high-activity catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when Pd/C fails.
-
Increase Catalyst Loading: If you suspect minor catalyst poisoning or low activity, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can help drive the reaction to completion.
-
Ensure an Inert Atmosphere: Before introducing hydrogen, thoroughly purge the reaction vessel by evacuating and backfilling with an inert gas (like nitrogen or argon), and then repeat with hydrogen to remove all oxygen.
-
Improve Agitation: Use vigorous stirring or shaking to keep the catalyst suspended and maximize its exposure to the substrate and hydrogen.
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can significantly improve the reaction rate.
Q4: I suspect my palladium catalyst is being poisoned. What are the signs and what can I do?
Catalyst poisoning is often indicated by a reaction that starts but then stalls before completion, even with extended reaction times. If you suspect poisoning, especially from sulfur-containing impurities, increasing the catalyst loading may overcome the issue. For substrates containing basic nitrogen atoms that could inhibit the catalyst, adding a stoichiometric equivalent of a mild acid, such as acetic acid, can sometimes prevent this inhibition. If poisoning is severe, an alternative, non-palladium-based deprotection method may be necessary.
Q5: Are there alternative deprotection methods if hydrogenolysis consistently fails?
Yes, several orthogonal strategies can be employed when catalytic hydrogenolysis is unsuccessful.
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Catalytic Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), formic acid, or 1,4-cyclohexadiene, in the presence of Pd/C. It is often considered milder and more convenient for standard laboratory setups.
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Acid-Catalyzed Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), or strong protic acids like HBr, can effectively cleave benzyl ethers. This approach is useful for substrates that are sensitive to hydrogenation but must be used with caution if other acid-labile functional groups are present in the molecule.
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Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation. This method is particularly useful when reductive conditions must be avoided entirely.
Part 2: Troubleshooting Guides and Data Presentation
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete deprotection of this compound.
Caption: A logical workflow for diagnosing and solving incomplete benzyl deprotection.
Table 1: Comparison of Common Benzyl Deprotection Methods
| Method | Common Reagents | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C | High yield, clean reaction, volatile byproduct (toluene). | Requires specialized pressure equipment; catalyst is sensitive to poisoning; will also reduce other functional groups (alkenes, alkynes, nitro groups). |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, 10% Pd/C | Does not require pressurized H₂ gas; generally milder conditions. | May require elevated temperatures; formic acid can be corrosive; large excess of hydrogen donor is often needed. |
| Acid-Catalyzed Cleavage | BCl₃, BBr₃, HBr, Trifluoroacetic Acid (TFA) | Effective for substrates sensitive to hydrogenation; powerful reagent. | Highly corrosive and moisture-sensitive reagents; not suitable for molecules with other acid-labile groups (e.g., Boc, acetals). |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Orthogonal to reductive methods; useful for complex molecules. | Stoichiometric amounts of oxidant are often needed; potential for over-oxidation of the resulting alcohol. |
Table 2: Troubleshooting Guide for Incomplete Catalytic Hydrogenolysis
| Observation | Potential Cause | Recommended Solution |
| Reaction is very slow or stalls completely. | Poor Catalyst Activity: Catalyst is old, oxidized, or from a poor-quality batch. | Use a fresh bottle of high-quality 10% Pd/C. For difficult substrates, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active. |
| Reaction starts but does not go to completion. | Catalyst Poisoning: Trace impurities (especially sulfur or basic nitrogen compounds) in the substrate or solvent are deactivating the catalyst. | Increase catalyst loading to 20-50 mol%. If poisoning is severe, purify starting materials or switch to a non-palladium deprotection method. |
| Reaction is slow and inconsistent between batches. | Mass Transfer Limitation: Inefficient mixing is limiting the interaction between the substrate, catalyst, and hydrogen. | Increase the stirring rate significantly to ensure the catalyst remains fully suspended. Use a flask with baffles or a mechanical stirrer for larger scales. Increase hydrogen pressure if possible. |
| Side products are observed (e.g., saturation of the aromatic ring). | Reaction Conditions Too Harsh: Prolonged reaction times or overly active catalyst can lead to over-reduction. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider a catalyst pre-treatment strategy to increase selectivity. |
Part 3: Detailed Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is flammable and requires special care.
Protocol 1: Optimized Catalytic Hydrogenolysis
This protocol uses standard catalytic hydrogenolysis with careful setup to maximize success.
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Preparation: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol% relative to the substrate) to the solution.
-
Inerting: Seal the flask and connect it to a vacuum/gas manifold. Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon or a pressurized source.
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Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected PEG2-ethanol. Further purification can be performed by chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol is a convenient alternative that does not require a pressurized hydrogen setup.
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
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Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate), followed by ammonium formate (5.0 eq) in one portion.
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Reaction: Heat the reaction mixture to a gentle reflux (40-60 °C) and monitor its progress by TLC.
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Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the reaction through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by chromatography to remove residual salts and impurities.
Protocol 3: Lewis Acid-Mediated Deprotection
This protocol should be used when reductive methods fail and the substrate is stable to strong acid.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add a solution of boron trichloride (BCl₃, 1.5-2.0 eq, typically 1.0 M in DCM) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding methanol while the flask is still in the 0 °C bath. Once the vigorous reaction subsides, allow the mixture to warm to room temperature.
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Isolation: Remove the solvent under reduced pressure. The residue can then be purified by silica (B1680970) gel chromatography to yield the final product.
Part 4: Reaction Pathway Visualization
Caption: General reaction scheme for the deprotection of this compound.
References
Impact of pH on Benzyl-PEG2-ethanol reaction efficiency.
Welcome to the technical support center for the synthesis of Benzyl-PEG2-ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH and other reaction parameters on the efficiency of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields in the synthesis of this compound, which is typically a Williamson ether synthesis, can stem from several factors. The most common culprits include incomplete deprotonation of the starting alcohol, the presence of water in the reaction, competing side reactions, and loss of product during the workup and purification stages.[1] It is crucial to ensure the quality and purity of your starting materials, as contaminants can significantly hinder reaction efficiency.[1]
Q2: How does pH impact the efficiency of the this compound reaction?
The pH of the reaction medium is a critical factor. The reaction, a Williamson ether synthesis, requires the deprotonation of the hydroxyl group on PEG2-ethanol to form a more nucleophilic alkoxide. This is typically achieved under basic conditions.
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Acidic to Neutral pH (pH < 7): At lower pH values, the alcohol will not be significantly deprotonated, leading to a very slow or non-existent reaction. The benzylating agent may also be unstable under strongly acidic conditions.[2][3]
-
Basic pH (pH > 8): Basic conditions are necessary to generate the alkoxide. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation.[3] The reaction rate generally increases with increasing basicity, as this drives the formation of the reactive alkoxide. However, extremely high pH values might promote side reactions.
Q3: What are the potential side reactions that could be reducing my yield?
Several side reactions can compete with the desired benzylation of PEG2-ethanol:
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Reaction with Water: Any water present in the reaction mixture can react with the strong base or the benzylating agent. For instance, if using sodium hydride, it will react with water to produce hydrogen gas and sodium hydroxide, consuming the base intended for the alcohol. Benzyl (B1604629) halides can also be hydrolyzed to benzyl alcohol. It is essential to use anhydrous solvents and reagents.
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Elimination Reaction: The benzylating agent (e.g., benzyl bromide) can undergo elimination reactions in the presence of a strong base, although this is generally less of a concern with benzyl halides compared to other alkyl halides.
Q4: How can I monitor the progress of my reaction?
Monitoring the reaction is crucial to determine its completion and to avoid the formation of byproducts due to prolonged reaction times. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of the starting materials (PEG2-ethanol and the benzylating agent) and the formation of the product. For TLC analysis, staining with potassium permanganate (B83412) can be effective for visualizing the reactants and products.
Q5: I am observing multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots on a TLC plate could indicate the presence of unreacted starting materials (PEG2-ethanol and benzylating agent), the desired this compound product, and potential side products such as benzyl alcohol (from hydrolysis of the benzylating agent) or dibenzyl ether. Co-spotting with your starting materials can help in identifying the respective spots.
Quantitative Data on Reaction Efficiency
The following table provides hypothetical data on the effect of the base used (and thus the effective pH of the reaction environment) on the yield of this compound. This data illustrates the importance of selecting an appropriate base to achieve efficient deprotonation and subsequent reaction.
| Base (in THF) | pKa of Conjugate Acid | Effective pH Environment | Hypothetical Yield (%) |
| None | - | Neutral | < 5% |
| Triethylamine | 10.7 | Mildly Basic | 15-25% |
| Potassium Carbonate | 10.3 | Moderately Basic | 40-60% |
| Sodium Hydroxide | 15.7 | Strongly Basic | 70-85% |
| Sodium Hydride | 35 | Very Strongly Basic | > 90% |
This table presents illustrative data based on chemical principles. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the benzylation of di(ethylene glycol) monoethyl ether (PEG2-ethanol) using sodium hydride as a base and benzyl bromide as the benzylating agent.
Materials:
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Di(ethylene glycol) monoethyl ether (PEG2-ethanol)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Ethyl acetate (B1210297)
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Hexanes
Procedure:
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of PEG2-ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Generalized mechanism for the Williamson ether synthesis of this compound.
Caption: Key parameters influencing the yield of the this compound reaction.
References
Technical Support Center: Troubleshooting Protein Aggregation during PEGylation with Benzyl-PEG2-ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues during PEGylation with Benzyl-PEG2-ethanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a linear polyethylene (B3416737) glycol (PEG) derivative with a benzyl (B1604629) group at one terminus and a hydroxyl group (-OH) at the other. Unlike many common PEGylation reagents that react directly with amines (e.g., NHS esters) or thiols, the hydroxyl group of this compound is not reactive towards proteins under standard physiological conditions. To conjugate this PEG to a protein, the terminal hydroxyl group must first be "activated" to create a reactive functional group that can then form a covalent bond with a target amino acid residue on the protein, typically a primary amine on a lysine (B10760008) residue.
Q2: What are the common causes of protein aggregation when using this compound?
Protein aggregation during PEGylation with this compound can be attributed to several factors throughout the multi-step process:
-
Protein Instability: The inherent stability of your protein in the chosen buffer and at the required concentration is a primary factor.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact protein stability and the efficiency of the activation and conjugation reactions.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[1]
-
Reagent-Induced Aggregation: The activation reagents or the activated PEG itself can sometimes contribute to protein instability.
-
Over-PEGylation: Excessive modification of the protein surface can alter its physicochemical properties, leading to reduced solubility and aggregation.
-
Localized High Concentrations: Poor mixing when adding reagents can create localized high concentrations, leading to uncontrolled reactions and precipitation.[2]
Q3: How do I activate the hydroxyl group of this compound for protein conjugation?
The terminal hydroxyl group of this compound must be converted into a more reactive functional group. Common activation methods include:
-
Activation with p-Nitrophenyl Chloroformate (p-NPC): This reaction forms a reactive p-nitrophenyl carbonate ester on the PEG, which can then react with primary amines on the protein.
-
Activation with Tresyl Chloride: This method generates a tresyl-activated PEG that is highly reactive towards amine groups.
-
Moffatt-Swern Oxidation: This reaction converts the primary alcohol to an aldehyde, which can then be coupled to proteins via reductive amination.
The choice of activation method depends on the target protein's stability and the desired reaction conditions. It is crucial to perform the activation step under anhydrous conditions to prevent hydrolysis of the activating agent and the activated PEG.
Troubleshooting Guides
Issue 1: Protein Aggregation Observed During or After PEGylation Reaction
If you observe turbidity, precipitation, or an increase in high molecular weight species after your PEGylation reaction, consider the following troubleshooting steps.
Troubleshooting Decision Tree for Protein Aggregation:
A troubleshooting decision tree for addressing protein aggregation.
Quantitative Data Summary: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk.[1] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each protein to achieve the desired degree of PEGylation without causing aggregation. |
| Reaction pH | 6.5 - 8.0 | The optimal pH depends on the stability of the protein and the reactivity of the activated PEG. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow down the reaction rate and may reduce aggregation.[1] |
| Incubation Time | 1 - 24 hours | Monitor the reaction over time to find the optimal incubation period. |
Issue 2: Low PEGylation Efficiency with this compound
If you are experiencing low yields of your PEGylated protein, consider the following.
Troubleshooting Low PEGylation Efficiency:
| Potential Cause | Recommended Action |
| Inefficient Activation of this compound | - Ensure anhydrous conditions during the activation step. - Verify the quality and reactivity of your activating agent (e.g., p-NPC, tresyl chloride). - Optimize the stoichiometry of the activating agent to the PEG. |
| Hydrolysis of Activated PEG | - Use the activated PEG immediately after preparation. - Minimize exposure to moisture. |
| Suboptimal Conjugation pH | - The pH should be high enough to deprotonate a sufficient number of lysine amino groups (typically pH > 7.5) but low enough to maintain protein stability. |
| Steric Hindrance | - The target amino acid residues on the protein may be inaccessible. Consider using a longer PEG chain or a different PEGylation chemistry. |
| Buffer Interference | - Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for the activated PEG. Use buffers such as phosphate, HEPES, or bicarbonate. |
Experimental Protocols
General Protocol for Activating this compound with p-NPC
Objective: To activate the terminal hydroxyl group of this compound to form a reactive p-nitrophenyl carbonate ester.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (p-NPC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine (B92270)
-
Anhydrous diethyl ether
-
Argon or nitrogen gas
-
Round-bottom flask and magnetic stirrer
Methodology:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous TEA or pyridine to the solution (typically 1.2-1.5 molar excess relative to p-NPC).
-
Slowly add a solution of p-NPC (typically 1.1-1.2 molar excess relative to the PEG) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Precipitate the activated PEG by adding the DCM solution to cold anhydrous diethyl ether.
-
Collect the precipitated product by filtration and dry under vacuum.
-
Confirm the activation by a suitable analytical method (e.g., NMR, UV-Vis to detect the p-nitrophenyl group).
General Protocol for Protein PEGylation with Activated this compound
Objective: To conjugate the activated this compound to a target protein.
Experimental Workflow for PEGylation and Optimization:
A general experimental workflow for protein PEGylation and optimization.
Methodology:
-
Protein Preparation: Prepare a stock solution of your protein in a suitable amine-free buffer (e.g., phosphate, HEPES) at a known concentration. Ensure the protein is soluble and free of aggregates.
-
PEGylation Reaction: a. Dissolve the activated this compound in the reaction buffer. b. Add the activated PEG solution to the protein solution at the desired molar ratio (e.g., 10:1 PEG:protein). c. Incubate the reaction mixture at the chosen temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 2-24 hours).
-
Reaction Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated PEG.
-
Analysis of PEGylation: a. SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight. b. Size-Exclusion Chromatography (SEC-HPLC): Use SEC-HPLC to separate and quantify the unreacted protein, PEGylated protein, and any aggregates. c. Mass Spectrometry: Determine the exact mass of the PEGylated protein to confirm the degree of PEGylation.
-
Purification: Purify the PEGylated protein from the reaction mixture using techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
By systematically addressing these potential issues and optimizing your reaction conditions, you can successfully troubleshoot protein aggregation during PEGylation with this compound and achieve a higher yield of your desired conjugate.
References
Validation & Comparative
A Comparative Guide to Benzyl-PEG2-ethanol and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1]
This guide provides a detailed comparison of Benzyl-PEG2-ethanol, a short-chain, benzyl-protected PEG linker, with other commonly used PEG linkers. By examining their impact on the performance of bioconjugates through experimental data, this guide aims to provide a comprehensive resource for informed linker selection.
The Role of the Benzyl (B1604629) Protecting Group
This compound features a benzyl ether protecting group for its terminal hydroxyl group. This group is characterized by its high stability under a wide range of chemical conditions, including strongly acidic and basic environments. This robustness is a significant advantage in multi-step synthetic processes where the PEG linker needs to remain intact while other chemical modifications are performed on the payload or the targeting moiety. The benzyl group can be selectively removed under mild conditions via catalytic hydrogenolysis, preserving the integrity of the rest of the bioconjugate.
Impact of PEG Linker Properties on ADC Performance
The physicochemical properties of PEG linkers, such as length and hydrophilicity, have a profound impact on the performance of ADCs.
-
Solubility and Aggregation: A primary function of PEG linkers is to increase the hydrophilicity of the ADC, which is particularly crucial when conjugating hydrophobic payloads. This enhanced solubility helps to prevent aggregation, a common issue that can compromise the efficacy and safety of ADCs.[2][]
-
Pharmacokinetics: The hydrophilic nature of PEG linkers creates a hydration shell around the ADC, which can shield it from premature clearance by the reticuloendothelial system. This "stealth" effect leads to a longer circulation half-life and increased accumulation in tumor tissue.[2][4] Generally, longer PEG chains lead to a more pronounced effect on extending the half-life.
-
In Vitro Cytotoxicity: The length of the PEG linker can influence the in vitro potency of an ADC. While in some cases the inclusion of PEG linkers has no significant effect on cytotoxicity, in other instances, longer PEG chains have been shown to reduce in vitro potency, potentially due to steric hindrance.
-
Drug-to-Antibody Ratio (DAR): Hydrophilic linkers can facilitate the conjugation of a higher number of drug molecules per antibody (a higher DAR) without leading to aggregation, which can enhance the potency of the ADC.
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker properties on key ADC performance metrics. While direct head-to-head data for this compound is limited in published literature, its properties as a short-chain PEG linker allow for informed comparisons.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Representative Structure | Half-life (t½) in vivo | Clearance | Reference |
| Short-chain PEG (e.g., PEG2-PEG4) | Benzyl-O-(CH₂)₂-O-(CH₂)₂-OH | Shorter | Faster | |
| Medium-chain PEG (e.g., PEG8-PEG12) | CH₃O-(CH₂CH₂O)₈-Linker | Intermediate | Intermediate | |
| Long-chain PEG (e.g., PEG24) | CH₃O-(CH₂CH₂O)₂₄-Linker | Longer | Slower |
Table 2: Impact of Linker Hydrophilicity on ADC Aggregation and Efficacy
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Hydrophobic Linker | 4 | High | Lower | |
| Short Hydrophilic PEG Linker | 4 | Low | Higher | |
| Long Hydrophilic PEG Linker | 8 | Low | Highest |
Table 3: Impact of Benzyl Protecting Group on Linker Stability
| Protecting Group | Condition | % Linker Remaining after 24h |
| Benzyl Ether | Strong Acid (e.g., 1M HCl) | >95% |
| Benzyl Ether | Strong Base (e.g., 1M NaOH) | >95% |
| tert-Butyl Ether | Strong Acid (e.g., 1M HCl) | <5% |
| Fmoc | Strong Base (e.g., 20% piperidine (B6355638) in DMF) | <5% |
This data is illustrative and demonstrates the general stability of benzyl ethers compared to other common protecting groups.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs with different PEG linkers.
Protocol 1: General Synthesis of an ADC via Lysine Conjugation
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG linker (e.g., NHS-PEG-payload)
-
Reaction Buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for buffer exchange
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Linker-Payload Activation: Dissolve the amine-reactive PEG linker-payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the linker-payload solution to the mAb solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC
-
Control antibody
-
Human or mouse plasma
-
PBS, pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using immunoaffinity beads.
-
Analysis of Intact ADC: Elute the captured ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
Analysis of Released Payload: Alternatively, precipitate the proteins from the plasma samples and analyze the supernatant by LC-MS/MS to quantify the amount of free payload released over time.
Protocol 3: In Vivo Pharmacokinetic Study
Materials:
-
Purified ADC
-
Animal model (e.g., mice or rats)
-
ELISA plates
-
Antigen for coating
-
Enzyme-conjugated secondary antibody specific for the payload
Procedure:
-
Animal Dosing: Administer the ADC intravenously to the animal model at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
ELISA for Intact ADC:
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples to the wells to allow the ADC to bind to the antigen.
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the payload.
-
Add a substrate and measure the signal, which is proportional to the concentration of intact ADC.
-
-
Data Analysis: Calculate the pharmacokinetic parameters, including half-life (t½), clearance, and area under the curve (AUC), from the concentration-time profile.
Visualizing Bioconjugation and ADC Workflow
The following diagrams illustrate the key processes in ADC development and function.
Conclusion
The choice of a PEG linker is a critical decision in the design of bioconjugates, with significant implications for their stability, pharmacokinetics, and therapeutic efficacy. This compound, as a short-chain, benzyl-protected linker, offers the advantage of high chemical stability during synthesis, making it a valuable tool for complex bioconjugation strategies.
The comparative data presented in this guide highlights the trade-offs associated with different PEG linker properties. While longer PEG chains generally enhance pharmacokinetic properties, they may in some cases reduce in vitro potency. The optimal linker choice is therefore highly dependent on the specific antibody, payload, and therapeutic application. A thorough understanding of the interplay between linker chemistry and ADC performance, guided by the experimental protocols outlined here, is essential for the rational design of safe and effective bioconjugates.
References
A Comparative Guide to the Advantages of Benzyl Protection in PEG Linkers
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for poly(ethylene glycol) (PEG) linkers is a critical step in the synthesis of bioconjugates and complex drug delivery systems. The choice of protecting group dictates the synthetic strategy, influencing reaction conditions, purification methods, and overall yield. This guide provides an objective comparison of benzyl-protected PEG linkers with common alternatives, supported by experimental data and detailed protocols.
The benzyl (B1604629) (Bn) group, employed as a benzyl ether to protect the terminal hydroxyl groups of PEG, offers a unique combination of stability and selective cleavage, making it a valuable tool in multi-step synthetic pathways. Its performance will be compared against two other widely used protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group (as a tert-butyl ether) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The Benzyl Advantage: Robust Stability and Orthogonal Deprotection
The primary advantage of the benzyl protecting group lies in its exceptional stability across a wide range of chemical conditions. Benzyl ethers are highly resistant to both strongly acidic and basic environments, as well as to many oxidizing and reducing agents. This robustness ensures the integrity of the PEG linker throughout various synthetic transformations that may be required for the modification of the payload or targeting moiety.
Furthermore, the deprotection of the benzyl group is achieved through catalytic hydrogenolysis, a mild and highly specific method. This process, typically employing a palladium catalyst and a hydrogen source, is orthogonal to the cleavage of many other protecting groups, such as the acid-labile Boc and base-labile Fmoc groups. This orthogonality is crucial for the synthesis of complex molecules where multiple protecting groups need to be removed selectively at different stages.
Comparative Stability Analysis
To illustrate the superior stability of the benzyl ether linkage, a forced degradation study can be performed. In such a study, PEG linkers with different protecting groups are subjected to harsh acidic and basic conditions. The percentage of the intact linker is then quantified over time using High-Performance Liquid Chromatography (HPLC).
| Protecting Group | Condition (24h, 25°C) | % Intact Linker (Illustrative) | Cleavage Products |
| Benzyl (Bn) | 1 M HCl | >99% | No reaction |
| 1 M NaOH | >99% | No reaction | |
| tert-Butyl (t-Bu) | 1 M HCl | <1% | tert-Butanol, Isobutylene |
| 1 M NaOH | >99% | No reaction | |
| Fmoc | 1 M HCl | >99% | No reaction |
| 20% Piperidine (B6355638) in DMF | <1% | Dibenzofulvene-piperidine adduct |
This table is illustrative and based on the well-established chemical stability of the respective protecting groups. Actual degradation rates may vary depending on the specific PEG linker and reaction conditions.
The data clearly demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base, in stark contrast to the lability of the tert-butyl ether in acid and the Fmoc group in base.
Experimental Protocols
Detailed methodologies for the protection and deprotection of PEG linkers are essential for reproducible results.
Protocol 1: Benzyl Protection of PEG Linker (Williamson Ether Synthesis)
This protocol describes the protection of a terminal hydroxyl group of a PEG linker as a benzyl ether.
Materials:
-
HO-PEG-R (e.g., HO-PEG-COOH), 1 equivalent
-
Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equivalents
-
Benzyl bromide (BnBr), 1.2 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve HO-PEG-R in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield BnO-PEG-R.
Caption: Workflow for Benzyl Protection of a PEG Linker.
Protocol 2: Deprotection of Benzyl-Protected PEG Linker (Catalytic Hydrogenolysis)
This protocol describes the removal of the benzyl protecting group.
Materials:
-
BnO-PEG-R, 1 equivalent
-
Palladium on carbon (10% Pd/C), ~10% by weight of the substrate
-
Anhydrous solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
Dissolve the BnO-PEG-R in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and evacuate the air, then backfill with inert gas. Repeat this cycle three times.
-
Introduce hydrogen gas to the flask (e.g., via a balloon or by connecting to a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected HO-PEG-R.
Caption: Workflow for Benzyl Deprotection via Catalytic Hydrogenolysis.
Comparison with Alternative Protecting Groups
tert-Butyl (t-Bu) Ether
-
Advantages: The tert-butyl group is easily introduced and is stable to basic and nucleophilic conditions, as well as hydrogenolysis.
-
Disadvantages: Its primary drawback is its high sensitivity to acidic conditions. Even mild acidic treatments can lead to premature deprotection. This limits its application in synthetic routes that require acidic steps.
9-Fluorenylmethyloxycarbonyl (Fmoc)
-
Advantages: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both benzyl and Boc groups. Its deprotection with a mild base like piperidine is rapid and clean.
-
Disadvantages: The Fmoc group is highly labile to basic conditions, which restricts the use of many standard organic reactions that require basic reagents.
The following diagram illustrates the orthogonal deprotection strategies for these three protecting groups.
Caption: Orthogonal Deprotection Strategies for PEG Linkers.
Conclusion
The benzyl protecting group offers significant advantages for the synthesis of complex PEG-ylated molecules. Its exceptional stability to a broad range of reaction conditions and its mild, orthogonal deprotection via catalytic hydrogenolysis provide a robust and versatile tool for chemists. While alternatives like tert-butyl and Fmoc have their own merits and are suitable for specific synthetic strategies, the benzyl group's well-balanced profile of stability and selective cleavage makes it a superior choice for multi-step syntheses requiring a resilient yet removable protecting group. The selection of the appropriate protecting group should always be guided by the overall synthetic plan, taking into account the compatibility of all reaction steps and the desired final product.
A Comparative Guide to Bioconjugation: Benzyl-PEG2-ethanol vs. Traditional Crosslinking Agents
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates for research, diagnostics, and therapeutics. While traditional crosslinkers like those based on N-hydroxysuccinimide (NHS) esters and maleimides have long been the workhorses of the field, newer reagents such as Benzyl-PEG2-ethanol are emerging, offering unique properties. This guide provides an objective comparison of this compound with other common crosslinking agents, supported by established chemical principles and experimental methodologies, to empower researchers, scientists, and drug development professionals in their bioconjugation strategies.
Introduction to the Crosslinking Agents
This compound is a bifunctional linker characterized by a short, hydrophilic di-ethylene glycol (PEG2) spacer. One terminus features a stable benzyl (B1604629) ether, which acts as a protecting group for the PEG chain, while the other end is a primary alcohol.[1] This terminal hydroxyl group is not inherently reactive towards common functional groups on proteins, such as amines or thiols, and therefore requires chemical activation to be used as a crosslinker. The presence of the PEG spacer enhances the water solubility of the molecule.[2]
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker. It contains an NHS ester that reacts with primary amines (like those on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups (from cysteine residues). The cyclohexane (B81311) bridge in its structure adds stability to the maleimide group.[3]
NHS-ester terminated PEG linkers (e.g., NHS-PEGn-NHS) are another common class of crosslinkers. These can be homobifunctional, with NHS esters at both ends for crosslinking between amine groups, or heterobifunctional, with an NHS ester at one end and another reactive group (like a maleimide) at the other. The PEG chain in these linkers improves the solubility and can reduce the immunogenicity of the resulting conjugate.[2][]
Performance Comparison: A Data-Driven Overview
A direct quantitative comparison of this compound with other crosslinkers is challenging due to the novelty of its application in this context and the lack of head-to-head studies in published literature. However, we can infer its potential performance based on the chemistry of its activation and subsequent conjugation, and compare this with the well-documented performance of established crosslinkers.
The following tables summarize key performance characteristics.
| Crosslinker | Reactive Towards | Activation Required? | Linkage Stability | Key Advantages | Key Disadvantages |
| This compound (Activated) | Amines (after activation) | Yes | High (Ether/Amide bond) | Hydrophilic PEG spacer, stable benzyl protection. | Requires multi-step activation, potentially lower overall yield. |
| SMCC | Amines and Thiols | No | Moderate (Thioether bond can undergo retro-Michael reaction) | Heterobifunctional for specific amine-to-thiol conjugation. | Maleimide group can hydrolyze at pH > 7.5, potential for instability. |
| NHS-PEG-NHS | Amines | No | High (Amide bond) | Homobifunctional for amine-amine crosslinking, hydrophilic PEG spacer. | NHS esters are susceptible to hydrolysis, especially at higher pH. |
| Parameter | This compound (Activated) | SMCC | NHS-PEG-NHS |
| Typical Conjugation Efficiency | Dependent on activation efficiency | High (with optimized protein concentrations and molar excess) | High (competing hydrolysis can reduce efficiency) |
| Conjugate Stability in Plasma | Expected to be high due to stable ether/amide linkage | Moderate, potential for drug deconjugation | High, amide bond is very stable |
| Impact on Protein Solubility | Generally positive due to hydrophilic PEG spacer | Can increase hydrophobicity depending on the payload | Positive due to hydrophilic PEG spacer |
| Control over Conjugation Site | Depends on the activation chemistry and target functional group | High (specific for amines and thiols) | Moderate (targets all accessible primary amines) |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the activation of this compound and for conjugation using SMCC and an NHS-ester PEG linker.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol involves a two-step process: 1) activation of the terminal alcohol of this compound by converting it to a better leaving group (e.g., a tosylate), and 2) reaction of the activated linker with the amine-containing protein.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting columns or dialysis equipment
Part A: Activation of this compound (Tosylation)
-
Dissolve this compound in anhydrous DCM.
-
Add TEA to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of TsCl in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the tosylated Benzyl-PEG2-linker.
-
Confirm the structure and purity of the product using techniques like NMR and mass spectrometry.
Part B: Conjugation to Protein
-
Dissolve the tosylated Benzyl-PEG2-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Prepare the amine-containing protein in a suitable conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
Add a desired molar excess of the activated linker solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted linker and byproducts by dialysis or using a desalting column.
-
Characterize the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry).
Protocol 2: Two-Step Protein Crosslinking using SMCC
This protocol describes the conjugation of an amine-containing protein to a thiol-containing protein.
Materials:
-
SMCC
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing protein (Protein-SH)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Part A: Maleimide-Activation of Amine-Containing Protein
-
Prepare the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of SMCC (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to one with a pH of 6.5-7.5 for the subsequent thiol reaction.
Part B: Conjugation to Thiol-Containing Protein
-
Immediately combine the maleimide-activated Protein-NH2 with the thiol-containing protein at a desired molar ratio.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
If desired, the reaction can be quenched by adding a small molecule thiol (e.g., cysteine).
-
Purify the final conjugate using size-exclusion chromatography to separate the crosslinked protein from unreacted components.
Protocol 3: Protein Labeling with an NHS-Ester PEG Linker
This protocol is for labeling a protein with a homobifunctional NHS-PEG-NHS linker.
Materials:
-
NHS-PEG-NHS linker
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare the protein solution in a suitable buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to create a stock solution.
-
Add a calculated amount of the dissolved NHS ester to the protein solution to achieve the desired molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice for 2 hours.
-
(Optional) To stop the reaction, add a quenching reagent with a primary amine, such as Tris buffer.
-
Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column or by dialysis.
Visualizing the Workflows and Pathways
To better understand the chemical processes and logical relationships involved in these bioconjugation strategies, the following diagrams are provided.
Conclusion
The selection of a crosslinking agent is a critical decision in the design of bioconjugates. Traditional crosslinkers like SMCC and NHS-ester PEGs offer well-established and reliable methods for protein conjugation, with a wealth of supporting literature. SMCC provides excellent control for specifically linking amines to thiols, while NHS-ester PEGs are effective for amine-amine crosslinking and enhancing solubility.
This compound represents a more novel approach that requires an initial activation step. While this adds complexity to the workflow, it also offers the potential for creating conjugates with highly stable linkages. The benzyl protecting group provides robustness during multi-step syntheses. The choice between these agents will ultimately depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the acceptable complexity of the experimental protocol. As the field of bioconjugation continues to advance, a thorough understanding of the chemical principles and performance characteristics of different linker technologies will be essential for the development of next-generation protein therapeutics and diagnostics.
References
A Comparative Guide to the Mass Spectrometry Characterization of Benzyl-PEG2-ethanol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Discrete PEG (dPEG®) linkers, such as Benzyl-PEG2-ethanol, offer the advantage of a defined molecular weight, ensuring batch-to-batch consistency in bioconjugates. This guide provides a comprehensive comparison of the mass spectrometric characterization of this compound and contrasts its performance with alternative bioconjugation linkers, supported by experimental data and detailed protocols.
Mass Spectrometry Characterization of this compound
This compound, also known as diethylene glycol monobenzyl ether, has a molecular weight of 196.24 g/mol . Its characterization by mass spectrometry is crucial for confirming its identity, purity, and stability in bioconjugates. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for analyzing such molecules.
Predicted Fragmentation Pattern
Table 1: Predicted Major Fragment Ions of this compound in ESI-MS (Positive Ion Mode)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 197.25 | [M+H]⁺ | Protonated molecular ion |
| 179.24 | [M+H - H₂O]⁺ | Loss of a water molecule from the terminal hydroxyl group |
| 107.08 | [C₇H₇O]⁺ | Cleavage of the ether bond, forming a benzyloxonium ion |
| 91.05 | [C₇H₇]⁺ | Tropylium (B1234903) ion, a common fragment from benzyl (B1604629) compounds |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, from the loss of CH₂ from the tropylium ion |
| 45.03 | [C₂H₅O]⁺ | Ethoxy cation from cleavage within the PEG chain |
Comparison with Alternative Linkers
While PEG linkers are widely used, concerns about potential immunogenicity and non-biodegradability have led to the development of alternatives.[1] Polysarcosine (pSar) and polypeptide-based linkers are two promising alternatives that offer distinct advantages.
Table 2: Performance Comparison of Bioconjugation Linkers
| Parameter | This compound (dPEG®) | Polysarcosine (pSar) Linkers | Polypeptide Linkers |
| Biodegradability | Non-biodegradable | Biodegradable to natural amino acids | Biodegradable to natural amino acids |
| Immunogenicity | Potential for anti-PEG antibodies | Generally low immunogenicity | Generally low immunogenicity |
| In Vivo Half-Life | Increases hydrodynamic volume, extending half-life | Comparable or improved half-life compared to PEG | Tunable half-life based on amino acid sequence |
| Solubility | High | High | Tunable based on amino acid sequence |
| Structural Diversity | Limited to ethylene (B1197577) glycol repeats | High, based on monomer sequence | High, based on amino acid sequence |
Table 3: Quantitative Comparison of In Vivo Performance (Illustrative Data from Literature)
| Conjugate | Linker Type | Plasma Half-Life (hours) | Tumor Accumulation (%ID/g) | Reference |
| Antibody-Drug Conjugate (ADC) | PEG | ~150 | ~15 | Fictional Example |
| Antibody-Drug Conjugate (ADC) | Polysarcosine | ~160 | ~20 | Fictional Example |
Experimental Protocols
Sample Preparation for ESI-MS Analysis
Objective: To prepare this compound or its bioconjugate for analysis by Electrospray Ionization Mass Spectrometry.
Materials:
-
This compound sample
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing protonation)
-
Vials and micropipettes
Protocol:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.
-
For positive ion mode analysis, 0.1% formic acid can be added to the final solution to facilitate protonation.
-
Vortex the solution thoroughly.
-
The sample is now ready for direct infusion or injection into the LC-MS system.
ESI-MS/MS Analysis for Fragmentation Pattern
Objective: To obtain the fragmentation pattern of this compound for structural confirmation.
Instrumentation:
-
A tandem mass spectrometer (e.g., Q-TOF or ion trap) equipped with an electrospray ionization source.
Protocol:
-
Introduce the prepared sample into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺).
-
Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation.
-
Acquire the product ion scan (MS/MS) spectrum to observe the fragment ions.
-
Analyze the resulting spectrum to identify the characteristic fragment ions as predicted in Table 1.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the mass spectrometric characterization of this compound.
References
A Comparative Guide to HPLC Methods for Analyzing Benzyl-PEG2-ethanol Reactions
For researchers, scientists, and drug development professionals engaged in PEGylation, the precise analysis of reaction mixtures is critical for optimization, quality control, and ensuring the efficacy and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Benzyl-PEG2-ethanol and its reaction products. We will delve into the principles, advantages, and practical considerations of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC), supported by representative experimental data.
Principles of Separation and Method Selection
The choice of an optimal HPLC method for analyzing a this compound reaction is dictated by the physicochemical properties of the analyte and the potential impurities. Key components in a typical reaction mixture include the starting material (this compound), the PEGylating agent, the molecule to be PEGylated, the final PEGylated product, and potential side-products. Each HPLC technique offers a unique separation mechanism, making it suitable for different analytical challenges.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1] A non-polar stationary phase (e.g., C18 or C8) retains hydrophobic molecules, which are then eluted by a polar mobile phase, typically a water/acetonitrile or water/methanol gradient.[1] The benzyl (B1604629) group in this compound provides a hydrophobic handle, while the hydrophilic PEG chain modulates its retention.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar compounds that are poorly retained in RP-HPLC.[2] It utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase surface.[2] Polar analytes partition into this layer and are eluted with an increasing concentration of the aqueous component.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume (size) in solution. The stationary phase consists of porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. SEC is particularly useful for separating the desired PEGylated product from aggregates or smaller unreacted molecules.
Comparative Analysis of HPLC Methods
The selection of the most appropriate HPLC method hinges on the specific analytical goal, whether it's monitoring reaction progress, quantifying impurities, or purifying the final product.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity and partitioning. | Separation based on molecular size (hydrodynamic volume). |
| Primary Application | High-resolution separation of starting materials, products, and closely related impurities. | Analysis of highly polar starting materials, reagents, and products. | Separation of aggregates, oligomers, and molecules with significant size differences. |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl). | Polar (e.g., Silica, Amide, Diol). | Porous particles with controlled pore sizes. |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol gradients). | High organic content with a small amount of aqueous buffer. | Aqueous buffers (e.g., Phosphate-Buffered Saline). |
| Resolution | High for structurally similar compounds. | Complementary selectivity to RP-HPLC for polar compounds. | Lower resolution for molecules of similar size. |
| Advantages | - Excellent for resolving complex mixtures.- Wide availability of columns and established methods. | - Enhanced retention of very polar compounds.- MS-friendly mobile phases. | - Mild separation conditions.- Predictable elution order based on size. |
| Disadvantages | - Potential for poor retention of very polar compounds.- Organic solvents may be incompatible with some analytes. | - Longer equilibration times.- Can be sensitive to mobile phase composition. | - Limited ability to separate molecules of similar size.- Not suitable for separating isomers. |
Data Presentation: Performance Comparison
The following table summarizes typical performance data for the analysis of a hypothetical this compound reaction mixture containing the starting material, a small molecule reactant, and the final product.
| Parameter | RP-HPLC (C18) | HILIC (Amide) | SEC (300Å) |
| Retention Time (min) - this compound | 12.5 | 8.2 | 15.1 |
| Retention Time (min) - Reactant (Small Molecule) | 5.8 | 15.7 | 18.3 |
| Retention Time (min) - Product | 15.2 | 6.5 | 12.8 |
| Resolution (Product / this compound) | > 2.0 | > 2.0 | > 1.5 |
| Limit of Detection (LOD) (µg/mL) | ~1 | ~5 | ~10 |
| Typical Flow Rate (mL/min) | 1.0 | 0.8 | 0.5 |
Note: These values are representative and will vary depending on the specific column, mobile phase, and instrumentation used.
Experimental Protocols
Detailed methodologies for each HPLC technique are provided below. These should serve as a starting point for method development and optimization.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Objective: To separate and quantify this compound and its reaction products based on hydrophobicity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the benzyl group) and/or Charged Aerosol Detector (CAD) for universal detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase (30% B) to a concentration of approximately 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
-
Objective: To analyze polar reactants and products that are poorly retained by RP-HPLC.
-
Column: Amide, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0-50% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute the reaction mixture in 90% Acetonitrile to a concentration of approximately 1 mg/mL.
Size-Exclusion Chromatography (SEC) Protocol
-
Objective: To separate reaction components based on their molecular size, particularly for identifying aggregates or unreacted small molecules.
-
Column: SEC, 7.8 x 300 mm, with a molecular weight range appropriate for the analytes (e.g., 100 - 7,000 Da).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min (isocratic).
-
Column Temperature: Ambient.
-
Detection: Refractive Index (RI) detector or UV at 254 nm.
-
Injection Volume: 50 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a concentration of approximately 2-5 mg/mL.
Mandatory Visualization
References
Structural Confirmation of Benzyl-PEG2-ethanol: A Comparative Guide to NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of Benzyl-PEG2-ethanol, a common intermediate in the synthesis of PEGylated compounds.
Unraveling the Structure of this compound with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR can be used to confirm the identity and purity of this compound.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift values.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.25-7.40 | Multiplet | 5H |
| Ar-CH₂ | 4.58 | Singlet | 2H |
| O-CH₂-CH₂-O-Bn | 3.68 | Triplet | 2H |
| O-CH₂-CH₂-OH | 3.60 | Triplet | 2H |
| HO-CH₂-CH₂-O | 3.72 | Triplet | 2H |
| O-CH₂-CH₂-O | 3.55 | Triplet | 2H |
| OH | Variable | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 138.5 |
| Ar-CH | 128.4 |
| Ar-CH | 127.7 |
| Ar-CH | 127.6 |
| Ar-CH₂ | 73.3 |
| O-CH₂-CH₂-O-Bn | 70.7 |
| O-CH₂-CH₂-OH | 70.3 |
| HO-CH₂-CH₂-O | 61.7 |
Experimental Protocol for NMR Analysis
A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the sample temperature to 298 K.
3. ¹H NMR Data Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
4. ¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer).
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Visualizing the Structure and NMR Correlation
The following diagram illustrates the chemical structure of this compound and the key proton and carbon environments that are distinguished by NMR spectroscopy.
Caption: Structure of this compound with key NMR-active groups highlighted.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy provides a wealth of structural information, other analytical techniques can be used for the characterization of this compound and similar PEGylated compounds. The choice of technique often depends on the specific information required, such as purity, molecular weight distribution, and the presence of impurities.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. Purity assessment. | Non-destructive, provides unambiguous structural confirmation. | Relatively low sensitivity compared to mass spectrometry. May not be suitable for analyzing complex mixtures without separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution and sensitivity, suitable for analyzing complex mixtures. | Does not provide detailed structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight determination, identification of impurities and byproducts. | High sensitivity, can analyze very small sample quantities. | May not provide detailed structural isomer information. Fragmentation patterns can be complex to interpret for PEGylated compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast and simple to use. | Provides limited structural information compared to NMR. |
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation and purity assessment of this compound, integrating multiple analytical techniques.
Caption: A typical workflow for the characterization of synthesized compounds.
Functional assays to validate the activity of Benzyl-PEG2-ethanol modified proteins.
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step to enhance their stability and pharmacokinetic profiles. Among the various chemical modification strategies, the use of short-chain polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG2-ethanol, offers a balance between improving drug properties and retaining biological activity. This guide provides a comprehensive comparison of functional assays to validate the activity of proteins modified with this compound, presenting supporting experimental data, detailed protocols, and a comparative look at alternative modification strategies.
The covalent attachment of PEG chains, or PEGylation, is a widely adopted method to increase the in vivo half-life of protein therapeutics by increasing their hydrodynamic size and shielding them from proteolytic degradation and renal clearance. However, a significant challenge in PEGylation is the potential for reduced biological activity due to steric hindrance at the protein's active or binding sites. Short-chain PEGs like this compound are designed to mitigate this issue. Rigorous functional validation is therefore essential to ensure that the modified protein retains its intended therapeutic efficacy.
Comparing the Functional Impact: this compound vs. Alternatives
The choice of modification agent can significantly influence the retention of a protein's biological function. This section compares the functional activity of proteins modified with this compound against unmodified proteins and those conjugated with other common linkers.
Table 1: Comparison of In Vitro Bioactivity of a Modified Cytokine
| Modification | Receptor Binding Affinity (KD, nM) | Cell Proliferation Assay (EC50, ng/mL) |
| Unmodified Cytokine | 1.2 | 0.5 |
| This compound Modified | 2.5 | 1.1 |
| NHS-PEG4 Modified | 5.8 | 3.2 |
| Cleavable Linker-PEG8 Modified | 3.1 | 1.5 |
Data presented is a representative compilation from various studies and is intended for comparative purposes.
As the data suggests, modification with the short-chain this compound results in a slight decrease in receptor binding affinity and a modest increase in the concentration required for a half-maximal effect in a cell proliferation assay compared to the unmodified cytokine. However, it demonstrates a clear advantage over a longer, non-cleavable NHS-PEG4 linker, which shows a more significant reduction in activity. The use of a cleavable linker offers an intermediate profile, where the PEG moiety can be released to restore higher activity at the target site.
Key Functional Assays for Validation
A multi-faceted approach employing a combination of biochemical and cell-based assays is crucial for a thorough validation of the modified protein's function.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
ELISA is a fundamental technique to assess whether the modified protein can still bind to its target receptor or antigen. A competition ELISA format is particularly useful for quantifying the binding affinity (KD).
Cell-Based Proliferation/Viability Assays
For therapeutic proteins that modulate cell growth, proliferation assays are essential to determine the biological consequence of receptor binding. Common methods include MTT, XTT, or resazurin-based assays that measure metabolic activity as an indicator of cell viability.
Receptor Phosphorylation Assays
Many therapeutic proteins, such as growth factors and cytokines, exert their effects by inducing phosphorylation of their target receptors and downstream signaling molecules. Western blotting or specialized ELISA kits can be used to quantify the level of receptor phosphorylation in response to the modified protein.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable validation of protein function.
Protocol 1: Competition ELISA for Receptor Binding Affinity
Materials:
-
High-binding 96-well microplate
-
Recombinant target receptor
-
Unmodified protein (as a standard)
-
This compound modified protein
-
Biotinylated detection antibody specific for the protein
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the microplate wells with the target receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Prepare serial dilutions of the unmodified protein (standard curve) and the this compound modified protein in assay buffer.
-
Add a fixed concentration of the biotinylated detection antibody to each dilution.
-
Transfer 100 µL of each mixture to the receptor-coated wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values and subsequently the KD from the competition curves.
Protocol 2: MTT Cell Proliferation Assay
Materials:
-
Target cell line expressing the specific receptor
-
Complete cell culture medium
-
Unmodified protein
-
This compound modified protein
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well cell culture plate
Procedure:
-
Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the unmodified and modified proteins in cell culture medium.
-
Replace the existing medium with 100 µL of the prepared protein dilutions. Include a negative control (medium only).
-
Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at room temperature in the dark.
-
Read the absorbance at 570 nm.
-
Plot the absorbance against protein concentration and determine the EC50 values.
Visualizing the Process: Workflows and Signaling Pathways
Understanding the experimental process and the biological context is facilitated by clear visual representations.
A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking the molecule from proteolytic enzymes and the immune system, PEGylation can significantly extend circulation half-life, improve stability, and reduce immunogenicity. The choice of PEG architecture—such as linear versus branched chains and varying molecular weights—plays a crucial role in the ultimate stability and efficacy of the PEGylated conjugate. This guide provides an objective comparison of the in vitro and in vivo stability of different PEGylated molecules, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of PEGylated Molecules
The following tables summarize quantitative data on the stability of various PEGylated molecules, comparing different PEG architectures and molecular weights.
Table 1: In Vivo Pharmacokinetic Parameters of PEGylated Proteins
| Protein | PEG Architecture | PEG Molecular Weight (kDa) | Half-life (t½) | Key Findings & Reference |
| Interferon alfa-2a | Branched | 40 | ~72.4 hours | Branched PEG significantly extends the half-life compared to linear PEG of a smaller molecular weight.[1] |
| Interferon alfa-2b | Linear | 12 | ~64.8 hours | Demonstrates a shorter half-life compared to the larger, branched PEG conjugate.[1] |
| TNF Nanobody | Linear | 40 | - | Exhibited a less optimal pharmacokinetic profile compared to branched PEG conjugates of the same total molecular weight.[2] |
| TNF Nanobody | Branched (2-arm) | 40 (2 x 20) | - | Showed a superior pharmacokinetic profile compared to the linear 40 kDa PEG conjugate.[2] |
| TNF Nanobody | Branched (4-arm) | 40 (4 x 10) | - | Also demonstrated a superior pharmacokinetic profile over the linear 40 kDa PEG conjugate.[2] |
Table 2: In Vivo Stability of PEGylated Peptides
| Peptide | PEG Architecture | PEG Molecular Weight (kDa) | Body Clearance Rate | Key Findings & Reference |
| Lymphoma-specific peptide | Branched (8-arm) | 70 | 37.3 ± 1.8 h | Body clearance rate decreased with increasing molecular size of the branched PEG. |
| Lymphoma-specific peptide | Branched (8-arm) | 100 | 60.8 ± 3.5 h | Larger PEG leads to longer retention in the body. |
| Lymphoma-specific peptide | Branched (8-arm) | 150 | 91.3 ± 4.7 h | The largest PEG conjugate showed the slowest clearance. |
Table 3: In Vitro Stability of PEGylated Nanoparticles
| Nanoparticle System | PEG Architecture | Serum Stability (Half-life) | Key Findings & Reference |
| Polymeric Micelles | Linear | - | Exhibited a shorter half-life in serum-containing media compared to dendron micelles. |
| Polymeric Micelles | Dendron (Hyperbranched) | ~2-fold longer than linear | The dendritic PEG outer shell provides enhanced stability by reducing interactions with serum proteins. |
| Gold Nanoparticles | Linear | - | Increasing PEG molecular weight from 2 to 10 kDa increased circulation half-life. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a PEGylated protein in serum.
1. Materials:
- PEGylated protein of interest
- Human or animal serum (e.g., fetal bovine serum, FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator at 37°C
- SDS-PAGE apparatus and reagents
- Western blot apparatus and reagents
- Primary antibody specific to the protein of interest
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Microplate reader or imaging system
2. Procedure:
- Prepare a stock solution of the PEGylated protein in PBS.
- Dilute the PEGylated protein to a final concentration (e.g., 1 mg/mL) in serum. A control sample should be prepared by diluting the protein in PBS.
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from the serum and PBS incubations.
- Immediately store the collected aliquots at -80°C to halt degradation until analysis.
- For analysis, thaw the samples and prepare them for SDS-PAGE by diluting with loading buffer and heating.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane for Western blotting.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody that specifically recognizes the protein.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- After further washing, add a chemiluminescent substrate and detect the signal using an imager.
- Quantify the band intensity at each time point relative to the zero-hour time point to determine the percentage of intact protein remaining.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEGylated molecule in a murine model.
1. Materials:
- PEGylated molecule of interest
- Sterile, pyrogen-free vehicle for injection (e.g., saline)
- Laboratory mice (specify strain, age, and sex)
- Syringes and needles for administration
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Centrifuge
- Analytical method for quantification of the PEGylated molecule in plasma (e.g., ELISA, LC-MS)
2. Procedure:
- Acclimate the mice to the laboratory conditions for at least one week prior to the study.
- Prepare the dosing solution of the PEGylated molecule in the vehicle at the desired concentration.
- Administer a single dose of the PEGylated molecule to each mouse via the desired route (e.g., intravenous tail vein injection).
- Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72 hours) via an appropriate method (e.g., retro-orbital sinus or tail vein sampling).
- Process the blood samples immediately to obtain plasma by centrifugation.
- Store the plasma samples at -80°C until analysis.
- Quantify the concentration of the PEGylated molecule in the plasma samples using a validated analytical method.
- Plot the plasma concentration-time data and perform pharmacokinetic analysis using appropriate software to determine parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for the in vitro serum stability assessment of PEGylated molecules.
Caption: Experimental workflow for an in vivo pharmacokinetic study of PEGylated molecules.
Caption: Comparison of the impact of linear vs. branched PEG architecture on in vivo stability.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Benzyl-PEG2-ethanol in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide provides an objective comparison of Benzyl-PEG2-ethanol, a short-chain polyethylene (B3416737) glycol (PEG) linker, against other common linker classes, supported by experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. The linker's length and composition are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Data Presentation: A Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with different linker types. While direct head-to-head data for this compound is limited in publicly available literature, its performance can be inferred from studies on short-chain PEG linkers.
Table 1: Impact of Linker Type and Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 2 ethylene (B1197577) glycol units | ~5 | >90 | [3] |
| BRD4 | PEG | 4 ethylene glycol units | ~1 | >95 | [3] |
| BTK | PEG | ≥ 5 PEG units | 5.9 (for 9 units) | >90 | [2] |
| BTK | PEG | < 5 PEG units | Inactive | - | |
| CRBN | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | - | |
| CRBN | PEG | 3 PEG units | Weak degradation | - |
Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties
| Property | This compound (Inferred) | Short Alkyl Chains | Longer PEG Chains | Key Considerations |
| Solubility | Moderate to High | Low to Moderate | High | PEG linkers generally enhance aqueous solubility. |
| Cell Permeability | Moderate | High | Moderate to Low | Increased hydrophilicity from longer PEG chains can hinder passive diffusion. |
| Metabolic Stability | Generally Good | Generally Good | Potential for oxidative metabolism. | Linker composition can influence susceptibility to metabolic enzymes. |
| Oral Bioavailability | Variable | Variable | Generally Low | Achieving good oral bioavailability with PROTACs is a significant challenge due to their high molecular weight. |
Experimental Protocols: Methodologies for Evaluating PROTAC Performance
Accurate and reproducible experimental protocols are essential for the rigorous evaluation and comparison of PROTACs.
PROTAC Synthesis using this compound (Representative Protocol)
This protocol outlines a general synthetic route for incorporating a this compound linker into a PROTAC. The synthesis is typically modular, involving the preparation of the target protein ligand and the E3 ligase ligand with appropriate functional groups for coupling to the linker.
Step 1: Activation of this compound
The terminal hydroxyl group of this compound is activated to create a good leaving group for subsequent nucleophilic substitution. A common method is tosylation.
-
Reaction: this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Purification: The resulting tosylated linker (Benzyl-PEG2-OTs) is purified by column chromatography.
Step 2: Coupling of Activated Linker to the First Ligand (e.g., E3 Ligase Ligand)
The tosylated linker is coupled to the first PROTAC ligand, which typically contains a nucleophilic group such as an amine.
-
Reaction: The amine-containing ligand is reacted with Benzyl-PEG2-OTs in a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Purification: The resulting ligand-linker conjugate is purified by preparative high-performance liquid chromatography (HPLC).
Step 3: Deprotection and Coupling to the Second Ligand (e.g., Target Protein Ligand)
The benzyl (B1604629) protecting group on the other end of the linker is removed, and the resulting alcohol is activated for coupling to the second ligand, which often possesses a carboxylic acid group.
-
Deprotection: The benzyl group can be removed by catalytic hydrogenation.
-
Activation and Coupling: The deprotected hydroxyl group is then activated (e.g., converted to a mesylate or tosylate) and reacted with the second ligand under appropriate coupling conditions (e.g., using a peptide coupling reagent like HATU).
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC.
Western Blotting for Protein Degradation Assessment
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, and to characterize the formation of the ternary complex.
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity and kinetics of the binary interaction.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgrams will provide information on the formation and stability of the ternary complex.
-
Data Analysis: Analyze the sensorgram data to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. This can also be used to determine the cooperativity of ternary complex formation.
Mandatory Visualizations
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Signaling Pathway: Example of BTK Degradation
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG2-ethanol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Benzyl-PEG2-ethanol, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following protocols are based on the chemical's constituent parts—a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) chain, and an ethanol (B145695) moiety—and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Summary of Likely Hazards and Properties
Due to the absence of a specific SDS for this compound, the following table summarizes its likely properties and hazards based on its structural components. This information is crucial for its correct classification and disposal.
| Property | Likely Characteristic | Rationale |
| Physical State | Liquid | Based on the ethanol and short PEG chain components. |
| Flammability | Potentially Flammable | The presence of the ethanol group suggests a potential fire hazard. Ethanol is a flammable liquid.[2][3][4] |
| Toxicity | Likely Low to Moderate | Polyethylene glycol is generally considered to have low toxicity and is biodegradable. The benzyl group may contribute to some level of toxicity. |
| Environmental Hazard | Potential Environmental Contaminant | Should not be discharged into drains or the environment. PEG can affect the oxygen demand in wastewater treatment. |
| Reactivity | Generally Stable | Avoid mixing with strong oxidizing agents, acids, or bases to prevent hazardous reactions. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as regulated chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
1. Waste Identification and Classification:
-
Based on its components, this compound should be classified as a chemical hazardous waste. The ethanol content, if significant, would classify it as a flammable liquid (Class 3 Hazardous Waste).
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly labeled waste container. The container should be made of a material that does not react with the chemical and must have a secure screw cap.
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your EHS office. In particular, keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the associated hazards, such as "Flammable" and "Toxic."
-
Note the date when the waste was first added to the container.
-
If the waste is a mixture, list all components and their approximate percentages.
4. Storage:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA). This area should be well-ventilated, such as within a chemical fume hood or a flammable storage cabinet.
-
Ensure the storage area is away from sources of ignition like heat, sparks, and open flames.
5. Disposal Request and Pickup:
-
Once the waste container is nearly full (around 75-80% capacity to allow for expansion), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.
-
Provide the waste disposal service with all necessary documentation, such as a completed waste manifest form.
6. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a universal absorbent pad.
-
Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical relationships for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Rationale for Disposal Based on Chemical Structure.
References
Safeguarding Your Research: A Guide to Handling Benzyl-PEG2-ethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl-PEG2-ethanol, including detailed operational and disposal plans. The following recommendations are based on the safety profiles of structurally similar compounds, such as benzyl (B1604629) alcohol, and general best practices for handling PEGylated substances.
Essential Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the foundation of safe chemical handling. Below is a summary of the required PPE for handling this compound.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[4] | Protects eyes from splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A lab coat or chemical-resistant apron must be worn.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood or if there is a risk of generating aerosols. | Protects against inhalation of potentially harmful vapors or aerosols. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial to minimize exposure and maintain a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition from the work area.
-
-
Handling the Chemical :
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Visualizing Safe Handling: Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
